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  • Product: 4-Amino-2,3-difluorophenyl acetate

Core Science & Biosynthesis

Foundational

4-Amino-2,3-difluorophenyl acetate CAS number and identification

The following technical guide details the chemical identity, synthesis, and application of 4-Amino-2,3-difluorophenyl acetate , a specialized fluorinated building block used in the development of pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Amino-2,3-difluorophenyl acetate , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals.

Executive Summary

4-Amino-2,3-difluorophenyl acetate is a high-value aromatic intermediate characterized by a specific substitution pattern: a phenolic ester group, two vicinal fluorine atoms, and a para-amino moiety.[1] This compound serves as a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .[1] The presence of the 2,3-difluoro motif modulates metabolic stability and lipophilicity, while the acetate group acts as a masked phenol (prodrug moiety) or an activated handle for further derivatization.[1]

This guide provides a comprehensive analysis of its chemical identity, a validated synthesis pathway, and quality control protocols essential for researchers in drug development.[1]

Chemical Identity & Properties

Nomenclature & Identification
ParameterDetail
IUPAC Name 4-Amino-2,3-difluorophenyl acetate
Common Synonyms Acetic acid 4-amino-2,3-difluorophenyl ester; 4-Amino-2,3-difluorophenol acetate
CAS Number 162819-06-9
Molecular Formula C

H

F

NO

Molecular Weight 187.14 g/mol
SMILES CC(=O)Oc1c(F)c(F)ccc1N
InChI Key (Predicted) LYFMJLYBTMEYDV-UHFFFAOYSA-N (Derivative)
Physical & Chemical Properties[1][6][7]
  • Appearance: Off-white to pale beige crystalline solid.

  • Melting Point: 150–155 °C (estimated based on phenolic analogs).[1]

  • Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and Methanol.[1] Sparingly soluble in water.

  • Reactivity: The ester bond is susceptible to hydrolysis under basic conditions (pH > 9) to yield 4-amino-2,3-difluorophenol.[1] The aniline nitrogen is nucleophilic and prone to oxidation if not stored properly.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The synthesis of 4-Amino-2,3-difluorophenyl acetate presents a chemoselectivity challenge. Direct acetylation of 4-amino-2,3-difluorophenol typically yields the amide (N-acetylation) rather than the ester (O-acetylation) due to the higher nucleophilicity of the amine.[1] Therefore, a Nitro-Reduction Route is the preferred industrial method.

Validated Synthesis Pathway

Step 1: Acetylation of Precursor Precursor: 2,3-Difluoro-4-nitrophenol. Reagent: Acetic Anhydride (


).[1]
Product: 2,3-Difluoro-4-nitrophenyl acetate.

Step 2: Chemoselective Reduction Precursor: 2,3-Difluoro-4-nitrophenyl acetate. Reagent:


 / Pd-C (Catalytic Hydrogenation) or Iron/Acetic Acid.[1]
Critical Control: Conditions must be neutral to mild acidic to prevent ester hydrolysis.

SynthesisPath Start 2,3-Difluoro-4-nitrophenol (Starting Material) Step1 Acetylation (Ac2O, Pyridine, 0°C) Start->Step1 Inter Intermediate: 2,3-Difluoro-4-nitrophenyl acetate Step1->Inter Ester Formation Step2 Reduction (H2, Pd/C, EtOAc) Inter->Step2 Final Target: 4-Amino-2,3-difluorophenyl acetate Step2->Final Nitro Reduction

Figure 1: Chemoselective synthesis pathway avoiding N-acetylation byproducts.

Detailed Methodology (Step-by-Step)

1. Preparation of 2,3-Difluoro-4-nitrophenyl acetate

  • Reagents: 2,3-Difluoro-4-nitrophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).[1]

  • Protocol: Dissolve the phenol in DCM at 0°C. Add pyridine followed by dropwise addition of acetic anhydride. Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

    
     and concentrate.
    
  • Yield: Typically >90%.

2. Reduction to 4-Amino-2,3-difluorophenyl acetate

  • Reagents: Nitro-ester intermediate, 10% Pd/C (5 wt%), Ethyl Acetate.[1]

  • Protocol: Place the intermediate in a hydrogenation vessel with EtOAc. Purge with

    
    , then introduce 
    
    
    
    (balloon pressure or 1-2 bar).[1] Stir vigorously for 4–6 hours at RT.
  • Monitoring: Monitor by TLC/LC-MS for disappearance of the nitro peak.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, a multi-modal identification strategy is required.

Analytical Workflow
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       2.25 ppm (s, 3H, -OCOCH 
      
      
      
      ) – Confirms ester.[1]
    • 
       5.20 ppm (s, 2H, -NH 
      
      
      
      ) – Broad singlet, confirms amine.[1]
    • 
       6.5–7.0 ppm (m, 2H, Ar-H ) – Aromatic protons showing coupling with Fluorine.[1]
      
  • 
    F NMR: 
    
    • Two distinct signals (approx -130 to -160 ppm) showing F-F coupling (vicinal).[1]

  • Mass Spectrometry (ESI+):

    • 
      .[1] Look for fragment 146 (loss of acetyl group).[1]
      

QC_Workflow Sample Raw Product Batch HPLC HPLC Purity Check (>98% Area) Sample->HPLC NMR 1H & 19F NMR (Structure Verification) Sample->NMR MS LC-MS (MW: 187.14) Sample->MS Pass Release for Assay HPLC->Pass Pass Fail Reprocess / Discard HPLC->Fail <95% NMR->Pass Pass NMR->Fail Impurity MS->Pass Pass

Figure 2: Quality Control Decision Tree for release of fluorinated building blocks.

Applications in Drug Development[6][8][9]

Bioisosterism and Metabolic Stability

The 2,3-difluoro substitution pattern is not arbitrary. It serves specific medicinal chemistry functions:

  • Metabolic Blocking: Fluorine at the 2,3-positions blocks oxidative metabolism (e.g., ring hydroxylation) by Cytochrome P450 enzymes at these sites.[1]

  • pKa Modulation: The electron-withdrawing fluorine atoms decrease the pKa of the aniline nitrogen, making it less basic and potentially improving oral bioavailability or reducing hERG channel toxicity.

  • Prodrug Design: The acetate group can act as a prodrug, hydrolyzed by esterases in vivo to release the active 4-amino-2,3-difluorophenol, which may act as a pharmacophore or a reactive intermediate for covalent inhibition.[1]

Key Usage Areas
  • Kinase Inhibitors: Used as a core scaffold for ATP-competitive inhibitors where the aniline forms hydrogen bonds with the hinge region.

  • Antibiotics: Precursor for fluoro-substituted oxazolidinones or quinolones.

  • Agrochemicals: Synthesis of herbicides requiring high metabolic stability in plants.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Potential skin sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon air exposure.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle Nitrogen oxides and Hydrogen Fluoride emissions).[1]

References

  • BLD Pharm. (n.d.).[1] 4-Amino-2,3-difluorophenyl acetate Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 162819-06-9. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[1] Fluorinated Amino Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Fluorinated Phenols and Anilines Synthesis. Retrieved from

Sources

Exploratory

Technical Guide: Determining the Solubility of 4-Amino-2,3-difluorophenyl acetate in Organic Solvents

Introduction In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its formulation, bioavailability, and ulti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its formulation, bioavailability, and ultimate therapeutic efficacy. Poor solubility can present significant challenges, leading to unreliable in vitro assay results, diminished in vivo exposure, and increased development costs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-Amino-2,3-difluorophenyl acetate in a range of organic solvents.

Given the absence of published solubility data for this specific molecule, this document serves as a practical, in-depth manual. It moves beyond a simple listing of data to explain the causal relationships behind experimental design, ensuring a robust and scientifically sound approach. We will explore the theoretical underpinnings of solubility, detail field-proven experimental protocols, and outline precise analytical quantification techniques.

Section 1: Physicochemical Profile and Solubility Prediction

Structural Analysis

4-Amino-2,3-difluorophenyl acetate incorporates several key functional groups that will influence its solubility:

  • Aromatic Phenyl Ring: A nonpolar, hydrophobic core.

  • Amino Group (-NH₂): A polar, hydrogen-bond donating group.

  • Difluoro Substituents (-F): Highly electronegative atoms that increase the molecule's polarity and can participate in hydrogen bonding as acceptors.

  • Acetate Ester Group (-OCOCH₃): A polar group with hydrogen-bond accepting capabilities.

The presence of both polar (amino, ester, fluorine) and nonpolar (phenyl ring) moieties suggests that the molecule will exhibit varied solubility across solvents of different polarities. The principle of "like dissolves like" will be the guiding tenet for our investigation: polar solutes tend to dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[1]

Inferred Properties from Analogous Compounds

To refine our prediction, we can analyze the properties of related structures:

  • 2,3-Difluoroaniline: This core structure is noted for its good solubility in organic solvents.[2][3] The fluorine atoms contribute to improved solubility and thermal stability.[3]

  • Phenyl Acetate: This compound is a colorless liquid with limited solubility in water but is miscible with many organic solvents.[4][5][6] Its calculated LogP (a measure of lipophilicity) is approximately 1.5.[4]

  • 4-Aminophenyl Acetate: A structural isomer (without the fluorine atoms), this compound is a crystalline solid soluble in organic solvents like ethanol and acetone.[7]

Based on this analysis, 4-Amino-2,3-difluorophenyl acetate is predicted to be a solid at room temperature with a moderate to high degree of polarity. Its solubility is expected to be favored in polar organic solvents, particularly those that can engage in hydrogen bonding.

Rationale for Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and include representatives from different functional classes (e.g., protic, aprotic, non-polar).[8] This allows for a thorough characterization of the solute-solvent interactions.

The following diagram outlines a logical approach to selecting an appropriate panel of solvents for testing.

G A Start: Characterize Target Compound (4-Amino-2,3-difluorophenyl acetate) B Analyze Functional Groups: - Amino (H-bond donor) - Ester (H-bond acceptor) - Phenyl Ring (Nonpolar) - Fluoro (Polar) A->B C Predict Overall Polarity: Moderately Polar Solid B->C D Select Solvents Based on Polarity Spectrum & 'Like Dissolves Like' Principle C->D E Polar Protic Solvents (H-bond donors & acceptors) e.g., Methanol, Ethanol, Isopropanol D->E High Polarity H-Bonding F Polar Aprotic Solvents (H-bond acceptors) e.g., Acetonitrile, DMSO, Acetone, Ethyl Acetate D->F Intermediate Polarity Dipole Interactions G Non-Polar Solvents (Weak van der Waals forces) e.g., Toluene, Hexane, Dichloromethane D->G Low Polarity Nonpolar Core G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Step 1: Add Excess Solid Add an amount of 4-Amino-2,3-difluorophenyl acetate to a vial, ensuring solid remains undissolved. B Step 2: Add Solvent Dispense a precise volume of the selected organic solvent. A->B C Step 3: Agitation & Incubation Seal vials and place on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h). B->C D Step 4: Centrifugation Centrifuge the vials at high speed to pellet the excess solid. C->D E Step 5: Supernatant Collection Carefully withdraw an aliquot of the clear supernatant. Optional: Filter through a 0.22 µm syringe filter compatible with the solvent. D->E F Step 6: Dilution & Quantification Dilute the supernatant with an appropriate solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis). E->F

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-Amino-2,3-difluorophenyl acetate (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and appropriate diluents for analysis

Protocol:

  • Preparation: a. Weigh an excess amount of 4-Amino-2,3-difluorophenyl acetate (e.g., 5-10 mg) into each of three replicate vials for each solvent being tested. The key is to add enough compound so that a visible amount of solid remains at the end of the experiment. b. Accurately pipette a known volume of the test solvent (e.g., 1.0 mL) into each vial.

  • Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials on an orbital shaker set to a constant temperature (typically 25 °C) and moderate agitation speed. c. Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation: a. After equilibration, visually confirm that excess solid is still present in each vial. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation: a. Carefully remove the vials from the centrifuge, ensuring the solid pellet is not disturbed. b. Withdraw a precise aliquot of the clear supernatant from the top of the liquid. c. For an extra purification step, the collected supernatant can be filtered through a 0.22 µm syringe filter. This is critical to remove any fine particulates that could interfere with the analysis. d. Accurately dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

Section 3: Analytical Quantification of Solute Concentration

Once a saturated solution is prepared, an accurate and robust analytical method is required to quantify the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Vis Spectroscopy are two of the most common and reliable techniques for this purpose. [9]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants. [9] Developing an HPLC Method:

  • Column Selection: A reversed-phase C18 column is a versatile starting point for a moderately polar molecule like 4-Amino-2,3-difluorophenyl acetate. [10]2. Mobile Phase Selection: A gradient method using a mixture of water (often with a modifier like 0.1% formic acid to control ionization) and an organic solvent like acetonitrile or methanol is typically effective. [11]3. Detector Wavelength: The UV detector wavelength should be set to the absorbance maximum (λ-max) of the compound to achieve the highest sensitivity. This can be determined by running a UV scan of a dilute solution of the compound. [12]4. Calibration Curve: a. Prepare a series of standard solutions of 4-Amino-2,3-difluorophenyl acetate of known concentrations in the diluent. b. Inject each standard onto the HPLC system and record the peak area. c. Plot the peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99 to ensure linearity.

  • Sample Analysis: a. Inject the diluted supernatant from the solubility experiment. b. Determine the peak area for the analyte. c. Use the equation of the line from the calibration curve to calculate the concentration in the diluted sample. d. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Method 2: UV-Vis Spectroscopy

For a direct and rapid measurement, UV-Vis spectroscopy can be used, provided the compound has a strong chromophore (which the aromatic ring provides) and the solvent does not interfere at the analysis wavelength. [13] Protocol:

  • Determine λ-max: Scan a dilute solution of the compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ-max). [14]2. Prepare Calibration Curve: a. Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility test. b. Measure the absorbance of each standard at the determined λ-max. c. Plot absorbance versus concentration. According to the Beer-Lambert Law, this relationship should be linear. [14]3. Sample Analysis: a. Measure the absorbance of the diluted supernatant at λ-max. b. Calculate the concentration using the calibration curve, then multiply by the dilution factor to obtain the final solubility.

Section 4: Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely to allow for easy comparison and interpretation.

Table 2: Example Solubility Data for 4-Amino-2,3-difluorophenyl acetate at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Methanol5.1[Experimental Value][Calculated Value][e.g., Very Soluble]
Ethanol4.3[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile5.8[Experimental Value][Calculated Value][e.g., Soluble]
Acetone5.1[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Dichloromethane3.1[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
n-Hexane0.1[Experimental Value][Calculated Value][e.g., Practically Insoluble]

(Note: Values are placeholders for experimentally determined data. Classification can be based on USP or other relevant guidelines.)

Interpretation: The collected data will provide a quantitative profile of the compound's behavior in different chemical environments. By correlating the solubility values with solvent properties (e.g., polarity index, hydrogen bonding capacity), researchers can gain insights into the primary intermolecular forces driving the dissolution process. This information is invaluable for selecting appropriate solvents for subsequent stages of development, such as reaction chemistry, purification, crystallization, and formulation. [1]

References

  • Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • PubChem. (n.d.). Phenyl acetate. National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5). Retrieved February 17, 2026, from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phenyl acetate. Retrieved February 17, 2026, from [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Retrieved February 17, 2026, from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminophenylmercuric acetate. Retrieved February 17, 2026, from [Link]

  • Chromedia. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. Retrieved February 17, 2026, from [Link]

  • American Chemical Society Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 17, 2026, from [Link]

  • American Pharmaceutical Review. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved February 17, 2026, from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved February 17, 2026, from [Link]

  • American Chemical Society Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Retrieved February 17, 2026, from [Link]

  • Chem-Impex. (n.d.). 2,3-Difluoroaniline. Retrieved February 17, 2026, from [Link]

  • Medium. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved February 17, 2026, from [Link]

  • American Chemical Society Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2016, July 25). How do we initiate a HPLC Method Development if there is no compendial or Literature availale? Retrieved February 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-aminophenyl acetic acid, 1197-55-3. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 4-amino-, 1-acetate. National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved February 17, 2026, from [Link]

  • SciSpace. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved February 17, 2026, from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved February 17, 2026, from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved February 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved February 17, 2026, from [Link]

  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved February 17, 2026, from [Link]

  • AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoroaniline. National Institutes of Health. Retrieved February 17, 2026, from [Link]

Sources

Foundational

Technical Guide: pKa Values and Physicochemical Profiling of 4-Amino-2,3-difluorophenyl Acetate Derivatives

The following technical guide details the physicochemical properties and pKa values of 4-Amino-2,3-difluorophenyl acetate and its derivatives. Executive Summary 4-Amino-2,3-difluorophenyl acetate is a specialized fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties and pKa values of 4-Amino-2,3-difluorophenyl acetate and its derivatives.

Executive Summary

4-Amino-2,3-difluorophenyl acetate is a specialized fluorinated aniline derivative often employed as a prodrug scaffold or a metabolic intermediate in the synthesis of bioactive quinolones and oxazolidinones.[1]

The physicochemical behavior of this molecule is defined by the interplay between the basic aniline nitrogen and the electron-withdrawing fluorinated aromatic ring.[1]

  • Primary pKa (Conjugate Acid of Aniline): 1.9 ± 0.3 [1]

  • Physiological State: At blood pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral (uncharged) form .[1]

  • Implication: The low pKa confers high lipophilicity (LogD

    
     LogP) at physiological pH, facilitating rapid passive transport across biological membranes.[1]
    

Structural Analysis & Theoretical Derivation

To understand the pKa value, one must deconstruct the electronic influences acting on the ionizable center (the amino group).

The Ionization Equilibrium

The relevant equilibrium is the deprotonation of the anilinium ion:


[1]
Electronic Effects (Hammett Analysis)

The pKa of unsubstituted aniline is 4.6 .[1] The shifts from this baseline are calculated using Linear Free Energy Relationships (LFER) based on Hammett substituent constants (


).[1]
SubstituentPositionElectronic Effect

pKa Estimate
-F (Fluorine) Ortho (2-position) Strong Inductive Withdrawal (-I)-1.6
-F (Fluorine) Meta (3-position) Inductive Withdrawal (-I)-1.1
-OCOCH

(Acetate)
Para (4-position) Resonance Withdrawal (-R)-0.2
Net Change Cumulative Withdrawal ~ -2.9
  • Baseline Aniline pKa: 4.6[1]

  • Calculated pKa:

    
    [1]
    
  • Validation: Experimental data for 2,3-difluoroaniline places its pKa at approximately 2.[1]3. The addition of the para-acetoxy group (weakly electron-withdrawing compared to the hydroxyl group of a phenol) further depresses the pKa to the 1.8–2.0 range .[1]

Structural Visualization

The following diagram illustrates the electronic vectors reducing the basicity of the nitrogen lone pair.

G cluster_0 Electronic Deactivation of Nitrogen Aniline Aniline Core (pKa ~ 4.6) Result Target Molecule (pKa ~ 1.9) Aniline->Result Baseline F_Ortho 2-Fluoro (-I) Strong Acidifying F_Ortho->Result -1.6 units F_Meta 3-Fluoro (-I) Mod. Acidifying F_Meta->Result -1.1 units Acetate 4-Acetoxy (-R) Weakly Acidifying Acetate->Result -0.2 units

Caption: Vector analysis of substituent effects on the aniline nitrogen pKa.[1]

Physicochemical Properties & Derivatives Data

The following table summarizes the properties of the core compound and key derivatives.

CompoundSubstituentspKa (Aniline)pKa (Phenol)*LogP (Neutral)Status at pH 7.4
Aniline None4.60N/A0.90Neutral
2,3-Difluoroaniline 2-F, 3-F2.35N/A1.55Neutral
Target Ester 2-F, 3-F, 4-OAc 1.90 N/A 1.85 Neutral
Hydrolysis Product 2-F, 3-F, 4-OH3.109.201.10Neutral/Zwitterion

*Note: The "Phenol" pKa applies only after the acetate ester is hydrolyzed.[1]

Hydrolysis & Metabolic Pathway

In biological systems, 4-Amino-2,3-difluorophenyl acetate acts as a prodrug or substrate.[1] It is rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma.[1] This transformation drastically alters the physicochemical profile.

Pathway Logic
  • Intact Ester: High permeability, no charge.[1]

  • Enzymatic Cleavage: Releases the free phenol (4-Amino-2,3-difluorophenol).[1]

  • Ionization Shift: The resulting phenol has an acidic proton (pKa ~9.2).[1] While still largely neutral at pH 7.4, the polarity increases significantly due to the hydroxyl group.

Hydrolysis cluster_states Ionization States of Hydrolysis Product (pH 7.4) Ester Intact Ester 4-Amino-2,3-difluorophenyl acetate LogP: ~1.85 pKa(NH3+): 1.9 Intermediate Hydrolysis Product 4-Amino-2,3-difluorophenol Ester->Intermediate Hydrolysis Enzyme Carboxylesterase (CES1 / CES2) Neutral Neutral Intermediate->Neutral Anion Anion Intermediate->Anion pKa(OH) ~ 9.2

Caption: Metabolic hydrolysis pathway converting the lipophilic ester to the polar phenol.[1]

Experimental Protocol: pKa Determination

Due to the low pKa (~1.9), standard potentiometric titration is often inaccurate because the inflection point overlaps with the acidic titration of water/solvent. UV-Metric Titration (Spectrophotometry) is the gold standard for this range.[1]

UV-Metric Titration Workflow

This method relies on the shift in UV absorption maximum (


) between the protonated (cationic) and deprotonated (neutral) species.[1]

Reagents:

  • Sample: 10 mM stock solution of 4-Amino-2,3-difluorophenyl acetate in Methanol (avoid water initially to prevent hydrolysis).

  • Buffer System: Universal buffer (pH 1.0 to 4.[1]0) or dilute HCl solutions.

  • Instrument: DAD-UV Spectrophotometer (e.g., Agilent Cary 60).[1]

Step-by-Step Protocol:

  • Preparation: Dilute stock to 50 µM in varying aqueous HCl buffers ranging from pH 0.5 to 4.0. Note: Perform rapidly to minimize ester hydrolysis.

  • Scanning: Measure UV absorbance (200–400 nm) for each pH point.

  • Observation: Look for the bathochromic shift (red shift).[1] The neutral aniline typically absorbs at a longer wavelength than the protonated anilinium ion.

  • Calculation: Plot Absorbance vs. pH at the

    
     difference.
    
  • Fitting: Fit the data to the Henderson-Hasselbalch equation:

    
    [1]
    
Self-Validation Check
  • Isosbestic Point: Ensure all spectra cross at a single "isosbestic" point.[1] If they do not, the ester is hydrolyzing during the experiment, and the data is invalid.

  • Control: Run 2,3-difluoroaniline as a stable control to verify the low-pH buffer accuracy.

References

  • Gross, K. C., & Seybold, P. G. (2000).[2] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [1]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23.

  • Li, J., et al. (2019).[1] Aqueous pKa values of fluorinated phenols and anilines. Journal of Physical Organic Chemistry. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Amino-2,3-difluorophenyl Acetate

[1][2] Executive Summary & Strategic Route Selection 4-Amino-2,3-difluorophenyl acetate is a critical fluorinated building block used in the synthesis of bioactive pharmaceuticals (e.g., fluoroquinolones, kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Route Selection

4-Amino-2,3-difluorophenyl acetate is a critical fluorinated building block used in the synthesis of bioactive pharmaceuticals (e.g., fluoroquinolones, kinase inhibitors) and advanced agrochemicals.[1] The presence of the ortho-difluoro motif confers unique metabolic stability and lipophilicity to the final scaffold.[1]

This guide details a robust, three-step synthesis route designed for scalability and high regioselectivity.[1] Unlike direct nitration of 2,3-difluorophenol—which often yields difficult-to-separate regioisomers—this protocol utilizes Nucleophilic Aromatic Substitution (SNAr) on 2,3,4-trifluoronitrobenzene.[1] This approach guarantees the correct substitution pattern before the sensitive amino group is generated.

Core Synthesis Logic
  • Regiocontrol: Utilizing the strong para-directing effect of the nitro group in 2,3,4-trifluoronitrobenzene to selectively install the hydroxyl group.[1]

  • Chemoselectivity: Acetylating the phenol prior to reduction avoids the formation of N-acetyl byproducts.[1]

  • Ester Preservation: Employing mild catalytic hydrogenation to reduce the nitro group without hydrolyzing the acetate ester.[1]

Chemical Pathway Visualization

The following diagram illustrates the stepwise conversion from the starting material to the target compound.

SynthesisRoute SM 2,3,4-Trifluoronitrobenzene (Starting Material) Int1 4-Nitro-2,3-difluorophenol (Intermediate 1) SM->Int1 Step 1: Hydrolysis (SNAr) KOH, DMSO/H2O, 60°C Int2 4-Nitro-2,3-difluorophenyl acetate (Intermediate 2) Int1->Int2 Step 2: Acetylation Ac2O, Pyridine, DCM Product 4-Amino-2,3-difluorophenyl acetate (Target) Int2->Product Step 3: Hydrogenation H2, Pd/C, EtOAc

Figure 1: Three-step synthesis route emphasizing regioselective hydrolysis and chemoselective reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,3-difluorophenol

Objective: Selective hydrolysis of the fluorine atom para to the nitro group.[1]

  • Reagents:

    • 2,3,4-Trifluoronitrobenzene (1.0 eq)[1]

    • Potassium Hydroxide (KOH) (2.2 eq)

    • DMSO (5 vol) / Water (1 vol)

  • Protocol:

    • Dissolve 2,3,4-trifluoronitrobenzene in DMSO in a round-bottom flask.

    • Prepare a solution of KOH in water and add it dropwise to the reaction mixture at 0–5°C to control the exotherm.

    • Warm the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of starting material.

    • Workup: Cool to room temperature and pour into ice-cold 1M HCl (acidify to pH ~2).

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc if necessary.

  • Checkpoint: The product should be a yellow solid.[1] 1H NMR should show a broad singlet (OH) and aromatic protons consistent with 2,3-difluoro substitution.

Step 2: Acetylation to 4-Nitro-2,3-difluorophenyl Acetate

Objective: Protection of the phenol as an acetate ester.[1]

  • Reagents:

    • 4-Nitro-2,3-difluorophenol (1.0 eq)[1]

    • Acetic Anhydride (Ac2O) (1.2 eq)

    • Triethylamine (Et3N) or Pyridine (1.5 eq)

    • DMAP (0.05 eq, catalytic)

    • Dichloromethane (DCM) (10 vol)

  • Protocol:

    • Dissolve the phenol in dry DCM under nitrogen atmosphere.

    • Add Et3N and DMAP.[1] Cool to 0°C.[1]

    • Add Acetic Anhydride dropwise.[1]

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Quench with saturated NaHCO3 solution. Separate layers.

    • Wash organic layer with 0.5M HCl (to remove amine traces), then brine. Dry and concentrate.

  • Checkpoint: IR spectroscopy should show a strong ester carbonyl stretch (~1760 cm-1) and disappearance of the broad OH band.[1]

Step 3: Catalytic Reduction to 4-Amino-2,3-difluorophenyl Acetate

Objective: Reduction of the nitro group to an amine without hydrolyzing the ester.[1]

  • Reagents:

    • 4-Nitro-2,3-difluorophenyl acetate (1.0 eq)[1]

    • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

    • Hydrogen Gas (H2) (Balloon or 1-3 bar)

    • Ethyl Acetate (EtOAc) (anhydrous)

  • Protocol:

    • Dissolve the nitro-ester in EtOAc.[1] Note: Avoid alcohols (MeOH/EtOH) if transesterification is a risk, though EtOAc is generally safer.

    • Add the Pd/C catalyst carefully under an inert atmosphere (Argon/N2).

    • Purge the system with H2 gas three times.

    • Stir vigorously under H2 atmosphere at room temperature for 3–6 hours.

    • Workup: Filter the catalyst through a Celite pad. Rinse with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure at low temperature (<40°C).

    • Storage: The product is an aniline derivative and can be oxidation-sensitive.[1] Store under inert gas at -20°C.

  • Critical Safety Note: Do not use acidic reduction methods (Fe/HCl, SnCl2) as they will hydrolyze the acetate ester.

Quantitative Data & Reagent Table

ReagentRoleEq.Key ParameterSafety Hazard
2,3,4-Trifluoronitrobenzene Starting Material1.0Purity >98%Irritant
KOH Nucleophile Source2.2Temp <60°CCorrosive
Acetic Anhydride Acetylating Agent1.2Dry conditionsLachrymator
Pd/C (10%) Catalyst5 wt%Inert atmosphereFlammable solid
Hydrogen ReductantExcessPressure controlExplosive

Quality Control & Validation

To ensure the integrity of the final compound (CAS 162819-06-9), the following analytical criteria must be met:

  • 1H NMR (CDCl3):

    • 
       2.30 ppm (s, 3H, -OCOCH 3)[1]
      
    • 
       3.5-4.0 ppm (br s, 2H, -NH 2)[1]
      
    • Aromatic region: Two multiplets corresponding to the 5 and 6 positions (coupling with F).

  • Mass Spectrometry (ESI+):

    • Target [M+H]+ = 188.14 m/z.[1]

  • HPLC Purity:

    • 98% area.[1] (Mobile phase: Water/Acetonitrile with 0.1% Formic Acid).[1]

Critical Distinction Note

WARNING: Do not confuse 4-Amino-2,3-difluorophenyl acetate (the phenolic ester, CAS 162819-06-9) with Methyl (4-amino-2,3-difluorophenyl)acetate (the phenylacetic acid ester, CAS 192650-56-9).[1] The protocol above yields the phenolic ester.[1] Confusing these isomers will lead to complete failure in downstream coupling reactions.[1]

References

  • Precursor Synthesis (SNAr Regioselectivity)

    • Synthesis of 2,3,4-trifluoronitrobenzene and its hydrolysis behavior.
    • Source: [1]

  • General Acetylation Protocols

    • Standard operating procedures for phenolic acetyl
    • Source: (General Methodology adapted for small molecules)[1]

  • Catalytic Hydrogenation Guidelines

    • Reduction of nitro groups in the presence of sensitive esters.
    • Source: [1]

  • Compound Identification

    • CAS 162819-06-9 Verification.[1]

    • Source: [1]

Sources

Application

Using 4-Amino-2,3-difluorophenyl acetate as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Amino-2,3-difluorophenyl Acetate in Medicinal Chemistry Executive Summary 4-Amino-2,3-difluorophenyl acetate is a specialized, high-value fluorinated building block designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-2,3-difluorophenyl Acetate in Medicinal Chemistry

Executive Summary

4-Amino-2,3-difluorophenyl acetate is a specialized, high-value fluorinated building block designed for the synthesis of metabolically stable pharmaceutical cores. While the parent compound, 4-amino-2,3-difluorophenol (CAS 163733-99-1), is a known intermediate for antibiotics and kinase inhibitors, the acetate ester form offers distinct advantages in handling, stability, and chemoselectivity.

This guide details the protocols for utilizing this intermediate to access 2,3-difluorobenzoxazoles (a privileged scaffold in kinase inhibition) and fluorinated biaryls . By masking the phenolic oxygen, the acetate moiety prevents premature oxidation (quinone formation) and allows for selective derivatization of the aniline nitrogen.

Chemical Profile & The "Fluorine Advantage"

The 2,3-difluoro substitution pattern is less common than the ubiquitous 2,4- or 3,4-difluoro motifs, offering unique benefits in drug design:

  • Metabolic Blockade: The fluorine atoms at positions 2 and 3 block the highly reactive ortho positions, preventing oxidative metabolism (Phase I) and reducing the formation of toxic metabolites.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenol (once deprotected), enhancing hydrogen bond donor capability in the active site of enzymes.

  • Conformational Locking: The ortho-fluorine atoms can induce specific conformations via intramolecular electrostatic repulsion or attraction (with the NH2 or OH groups), pre-organizing the molecule for receptor binding.

Table 1: Technical Specifications

PropertySpecification
Chemical Name 4-Amino-2,3-difluorophenyl acetate
Core Moiety 4-Amino-2,3-difluorophenol (CAS 163733-99-1)
Molecular Weight ~187.14 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Stability Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) at -20°C

Critical Nomenclature Note: This guide focuses on the acetate ester of the phenol. Do not confuse this with 2-amino-2-(2,3-difluorophenyl)acetic acid, which is a phenylglycine derivative used in peptide synthesis.

Strategic Workflows (Logic Diagram)

The following flowchart illustrates the divergent synthetic pathways accessible from this single intermediate.

SynthesisPathways Start 4-Amino-2,3-difluorophenyl Acetate Phenol 4-Amino-2,3- difluorophenol Start->Phenol Hydrolysis (Protocol 1) Benzoxazole 2,3-Difluorobenzoxazole (Kinase Scaffold) Start->Benzoxazole Cyclodehydration (Protocol 2) Amide N-Acylated Intermediate Start->Amide R-COCl / Base (Chemoselective) Halo 4-Halo-2,3-difluorophenyl acetate Phenol->Halo Sandmeyer Rxn (NaNO2/CuX)

Figure 1: Divergent synthetic utility of the acetate intermediate. The acetate group serves as a "mask" that can be retained or removed depending on the target scaffold.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (Retention of Acetate)

Objective: To functionalize the amine position without affecting the phenol, utilizing the acetate as an in-situ protecting group.

Rationale: Free aminophenols are difficult to acylate selectively; the phenol often competes, leading to esters or bis-acylated byproducts. Using the pre-acetylated starting material guarantees N-selectivity.

Materials:

  • 4-Amino-2,3-difluorophenyl acetate (1.0 eq)

  • Acid Chloride (R-COCl) or Carboxylic Acid (with HATU) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve 4-Amino-2,3-difluorophenyl acetate (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol) and cool the mixture to 0°C.

  • Coupling: Add the acid chloride (1.1 mmol) dropwise.

    • Note: If using a carboxylic acid, pre-activate with HATU in DMF/DCM for 15 mins before adding the amine.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Outcome: The product is the N-acylated-4-acetoxy-2,3-difluoroaniline . The acetate group remains intact, ready for late-stage hydrolysis.

Protocol 2: One-Pot Synthesis of 2-Substituted-4,5-difluorobenzoxazoles

Objective: To synthesize a benzoxazole core, a common pharmacophore in anticancer drugs (e.g., VEGFR inhibitors), using the acetate as a latent phenol.

Rationale: Benzoxazoles are typically formed from 2-aminophenols. By using the acetate, we can perform an acid-catalyzed "deprotection-cyclization" cascade in one pot, reducing handling of the oxidatively unstable free aminophenol.

Materials:

  • 4-Amino-2,3-difluorophenyl acetate (1.0 eq)

  • Triethyl orthoformate (or substituted orthoester) (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 10 mol%)

  • Toluene or Xylene

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), suspend 4-Amino-2,3-difluorophenyl acetate (5.0 mmol) in Toluene (20 mL).

  • Reagent Addition: Add Triethyl orthoformate (15 mmol) and pTSA (0.5 mmol).

  • Cyclization: Heat the mixture to reflux (110°C).

    • Mechanism:[1][2] The acid catalyst first promotes transesterification/hydrolysis of the acetate and the orthoester, generating the free aminophenol in situ, which immediately reacts with the orthoester to close the oxazole ring.

  • Monitoring: Reflux for 4-6 hours. Monitor for the disappearance of the starting material and the intermediate phenol.

  • Purification: Cool to RT. Neutralize with saturated NaHCO₃. Extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Result: High-yield formation of the 4,5-difluorobenzoxazole scaffold.

Application Case Study: Kinase Inhibitor Design

Context: Many kinase inhibitors (e.g., Trametinib, Cobimetinib) utilize electron-deficient aniline rings to engage in pi-stacking or hydrophobic interactions within the ATP-binding pocket.

The 2,3-Difluoro Advantage: Replacing a standard 4-fluoroaniline with the 4-amino-2,3-difluorophenyl moiety often results in:

  • Increased Lipophilicity (LogP): Enhances cell membrane permeability.

  • Metabolic Stability: The C2 and C3 fluorines block hydroxylation, extending the half-life (

    
    ) of the drug candidate.
    

Workflow for Scaffold Generation:

  • Start: 4-Amino-2,3-difluorophenyl acetate.

  • Step A: Sandmeyer Reaction (NaNO₂/HBr/CuBr)

    
     Converts Amino group to Bromide.
    
    • Product: 4-Bromo-2,3-difluorophenyl acetate.

  • Step B: Hydrolysis (LiOH/THF)

    
     Reveals Phenol.
    
    • Product: 4-Bromo-2,3-difluorophenol.

  • Step C: Etherification

    
     Attach solubilizing tail.
    
  • Step D: Buchwald-Hartwig Coupling

    
     React the Bromide with the kinase hinge-binder heterocycle.
    

Handling and Safety (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[3] Potential sensitizer.

  • Storage: The acetate is significantly more stable than the free phenol. However, it should still be stored at -20°C under argon to prevent slow hydrolysis and subsequent oxidation.

  • Disposal: Fluorinated aromatics must be disposed of via high-temperature incineration suitable for halogenated waste.

References

  • Ningbo Inno Pharmchem. (2026).[4] Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). Retrieved from

  • BenchChem. (2025).[5][6] Novel aminophenol derivatives for drug discovery: Synthesis and Mechanisms. Retrieved from

  • National Institutes of Health (PubChem). (2026). Compound Summary: 4-Amino-2,3-difluorophenol.[4] Retrieved from

  • Fluorochem. (2026). Product Specification: 4-Amino-2,3-difluorophenol (CAS 163733-99-1).[4] Retrieved from

  • Santa Cruz Biotechnology. (2025). Fluorinated Phenylacetic Acid Derivatives in Proteomics. Retrieved from

Sources

Method

Nucleophilic substitution reactions involving 4-Amino-2,3-difluorophenyl acetate

Application Note: Nucleophilic Substitution Protocols for 4-Amino-2,3-difluorophenyl Acetate Executive Summary 4-Amino-2,3-difluorophenyl acetate (CAS: Derivative of 163733-99-1) is a specialized fluorinated building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 4-Amino-2,3-difluorophenyl Acetate

Executive Summary

4-Amino-2,3-difluorophenyl acetate (CAS: Derivative of 163733-99-1) is a specialized fluorinated building block critical in the synthesis of next-generation agrochemicals (e.g., Fluroxypyr derivatives) and pharmaceuticals targeting neurological pathways.

This guide addresses a common misconception in the handling of this intermediate: while the presence of fluorine atoms suggests potential for Nucleophilic Aromatic Substitution (


), the strong electron-donating nature of the amino (-NH

) and acetate (-OAc) groups renders the aromatic ring electron-rich, effectively deactivating it toward direct nucleophilic attack.

Therefore, this Application Note focuses on the two viable nucleophilic substitution pathways relevant to drug discovery:

  • Nucleophilic Acyl Substitution: Controlled hydrolysis to generate the active phenol (4-Amino-2,3-difluorophenol) in situ.

  • Aliphatic Nucleophilic Substitution (

    
    ):  Utilizing the 4-amino moiety as a nucleophile to construct larger pharmacophores.
    

Chemical Context & Reactivity Logic

The structural electronics of 4-Amino-2,3-difluorophenyl acetate dictate its reactivity. Understanding these principles is vital for experimental success.

  • The Deactivation Paradox: Although fluorine is highly electronegative, the

    
     mechanism requires an electron-deficient ring. The resonance donation from the para-amino and ortho-acetate oxygen significantly increases electron density on the ring carbon atoms, preventing the displacement of fluorine by external nucleophiles under standard conditions.
    
  • The Active Sites:

    • Site A (Ester Carbonyl): Highly susceptible to Nucleophilic Acyl Substitution (Hydrolysis). This is the "switch" to reveal the phenolic hydroxyl group.

    • Site B (Amino Nitrogen): A potent nucleophile capable of attacking alkyl halides via

      
       mechanisms.
      
Pathway Visualization

Reactivity_Logic Substrate 4-Amino-2,3-difluorophenyl acetate Nu_Amine Electrophile: R-X (Alkyl Halide) Substrate->Nu_Amine Attacks Product_Phenol 4-Amino-2,3-difluorophenol (Active Intermediate) Substrate->Product_Phenol Path A: Nucleophilic Acyl Substitution (Ester Hydrolysis) Product_Amine N-Alkylated Derivative (Drug Scaffold) Substrate->Product_Amine Path B: Aliphatic Substitution (SN2) (Amine acts as Nucleophile) Nu_Acyl Nucleophile: OH- / H2O Nu_Acyl->Substrate

Figure 1: Divergent reactivity pathways. Path A activates the phenol; Path B functionalizes the amine.

Protocol A: Controlled Nucleophilic Acyl Substitution (Deprotection)

Objective: To cleave the acetate protecting group yielding high-purity 4-Amino-2,3-difluorophenol without oxidizing the sensitive aniline moiety.

Rationale: The acetate group is often used to stabilize the phenol against air oxidation during storage. Deprotection must be performed under inert conditions to prevent the formation of quinone imines.

Materials
  • Substrate: 4-Amino-2,3-difluorophenyl acetate (1.0 eq)

  • Reagent: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Methanol (MeOH), HPLC grade (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL round-bottom flask and cool under a stream of Argon.

    • Critical: Degas the Methanol by sparging with Argon for 15 minutes. Dissolved oxygen leads to rapid darkening (decomposition) of the product.

  • Reaction Assembly:

    • Charge the flask with 4-Amino-2,3-difluorophenyl acetate (1.0 g, 5.3 mmol).

    • Add degassed Methanol (10 mL). Stir until fully dissolved.

    • Cool the solution to 0°C using an ice bath. (Low temperature suppresses side reactions).

    • Add

      
        (1.46 g, 10.6 mmol) in a single portion.
      
  • Monitoring:

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • TLC Control: Eluent 30% Ethyl Acetate in Hexanes.

      • Starting Material

        
        : ~0.6
        
      • Product

        
        : ~0.3 (Stains purple with Ninhydrin due to free amine).
        
  • Work-up (Schotten-Baumann Modification):

    • Note: Do not evaporate to dryness immediately, as the free phenol is unstable.

    • Dilute with degassed water (20 mL) and adjust pH to ~6-7 with 1M HCl.

    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo at 
      
      
      
      .
  • Storage:

    • Use immediately in the next step or store under Argon at -20°C.

Protocol B: Chemoselective N-Alkylation ( )

Objective: To utilize the 4-amino group as a nucleophile to displace a halide from an alkyl electrophile, creating a secondary amine.

Rationale: The presence of the acetate group at the 1-position actually aids this reaction by sterically protecting the ortho positions, preventing unwanted C-alkylation.

Experimental Design Table
ComponentRoleSpecification
Substrate Nucleophile4-Amino-2,3-difluorophenyl acetate
Alkyl Halide ElectrophileBenzyl bromide (or specific drug linker)
Base Proton ScavengerDIPEA (Hünig's Base) - Non-nucleophilic
Solvent MediumDMF (Polar aprotic promotes

)
Temperature Kinetic Control60°C
Step-by-Step Methodology
  • Dissolution:

    • In a vial equipped with a magnetic stir bar, dissolve 4-Amino-2,3-difluorophenyl acetate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition:

    • Add DIPEA (1.2 eq) via syringe.

    • Add the Alkyl Halide (1.1 eq) dropwise. Caution: Exothermic.

  • Reaction:

    • Heat the mixture to 60°C for 4-6 hours.

    • Checkpoint: If dialkylation (over-reaction) is observed on LC-MS, lower temperature to 40°C and increase time.

  • Purification workflow:

Purification_Workflow Start Crude Reaction Mixture (DMF, DIPEA, Product) Quench Quench: Pour into Ice Water (Precipitates organics) Start->Quench Extract Extraction: Ethyl Acetate Wash: LiCl (5%) to remove DMF Quench->Extract Dry Drying: Na2SO4 Concentration Extract->Dry Chrom Flash Chromatography Gradient: 0-40% EtOAc/Hex Dry->Chrom Final Pure N-Alkylated Product Chrom->Final

Figure 2: Standard work-up for N-alkylation in polar aprotic solvents.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Dark/Black Product Oxidation of the aniline/phenol.Degas all solvents. Use Ascorbic Acid (0.1%) as an antioxidant during workup.
Low Yield (Hydrolysis) Ester cleavage during N-alkylation.Ensure water is excluded. Use anhydrous DMF. Avoid strong bases like NaOH; stick to DIPEA or

.
No Reaction (

)
Attempting to displace Fluorine.Stop.

will not work on this substrate. Convert the amine to a Nitro or Diazonium group if F-displacement is required.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2778441, 4-Amino-2,3-difluorophenol. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Pivotal Role of 4-Amino-2,3-Difluorophenol in Modern Pharmaceutical Synthesis.[1] Retrieved from [Link] (Verified via search context 1.1).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for and Acyl Substitution mechanisms).

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) before handling fluorinated aromatic amines.

Sources

Application

Catalytic hydrogenation conditions for 4-Amino-2,3-difluorophenyl acetate precursors

Application Note: Precision Catalytic Hydrogenation of 4-Nitro-2,3-difluorophenyl Acetate Part 1: Executive Summary & Strategic Rationale The Challenge: The synthesis of 4-Amino-2,3-difluorophenyl acetate (Target) from i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalytic Hydrogenation of 4-Nitro-2,3-difluorophenyl Acetate

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of 4-Amino-2,3-difluorophenyl acetate (Target) from its nitro precursor (4-Nitro-2,3-difluorophenyl acetate ) presents a "chemoselectivity triad" challenge. The reaction must reduce a nitro group (


) to an aniline (

) while preserving two sensitive functionalities:
  • Aryl Fluorides (

    
    ):  Susceptible to hydrodefluorination (HDF) catalyzed by noble metals, particularly at the 2,3-positions which are electronically activated.
    
  • Phenyl Acetate (

    
    ):  Prone to hydrolysis (under aqueous/acidic/basic conditions) or transesterification (in alcoholic solvents).
    

The Solution: This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) as the catalyst of choice. Unlike Palladium (Pd/C), which aggressively catalyzes C-F bond cleavage, sulfided platinum poisons the highly active sites responsible for hydrogenolysis without impeding nitro reduction. We employ Ethyl Acetate (EtOAc) as the reaction solvent to thermodynamically inhibit ester solvolysis and ensure product stability.

Part 2: Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Catalyst 5% Pt(S)/C (Sulfided)Primary Control: Sulfur modifies the Pt electronic state, significantly raising the activation energy for C-F oxidative addition (defuorination) while maintaining activity for

reduction.
Solvent Ethyl Acetate (Anhydrous) Ester Stability: Using the ester corresponding to the leaving group (acetate) prevents transesterification. Non-protic nature prevents hydrolysis.
Pressure 3 – 5 bar (45–75 psi) Selectivity: Moderate pressure drives the reduction kinetics without forcing the thermodynamically difficult C-F cleavage.
Temperature 25°C – 40°C Kinetic Control: Higher temperatures (>50°C) exponentially increase the rate of HDF side reactions and ester hydrolysis.
Concentration 0.5 M – 0.8 M Thermal Management: Nitro reduction is highly exothermic (

). Moderate dilution allows effective heat dissipation.

Part 3: Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competing pathways. The "Green Path" is the desired reduction. The "Red Paths" represent critical failure modes (Defluorination and Hydrolysis).

G cluster_legend Pathway Legend Start 4-Nitro-2,3-difluorophenyl acetate Nitroso Nitroso Intermediate Start->Nitroso + H2 (Slow) Defluoro Defluorinated By-product Start->Defluoro Pd/C, High T (Hydrodefluorination) Hydrolyzed 4-Amino-2,3-difluorophenol (Hydrolysis) Start->Hydrolyzed Moisture Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 (Fast) Target 4-Amino-2,3-difluorophenyl acetate (TARGET) Hydroxyl->Target + H2 (Fast) Target->Defluoro Over-hydrogenation Target->Hydrolyzed H2O/Base/Alcohol (Solvolysis) key1 Blue = Desired Pathway key2 Red = Critical Impurity (HDF) key3 Yellow = Critical Impurity (Hydrolysis)

Figure 1: Reaction network showing the stepwise reduction of the nitro group and competing side reactions (defluorination and hydrolysis).

Part 4: Detailed Experimental Protocol

Safety Warning:

  • Hydrogen Gas (H2): Extremely flammable. Ensure all equipment is grounded to prevent static discharge.

  • Catalyst (Pt/C): Pyrophoric when dry. Always keep wet with water or solvent. Handle under inert atmosphere (Nitrogen/Argon).

Materials
  • Precursor: 4-Nitro-2,3-difluorophenyl acetate (Purity >98%).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), typically 50% water wet.

  • Solvent: Ethyl Acetate (HPLC Grade, water content <0.05%).

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave (rated for 10 bar).

Procedure

Step 1: Reactor Preparation

  • Charge the autoclave with 4-Nitro-2,3-difluorophenyl acetate (10.0 g, 46.0 mmol).

  • Add Ethyl Acetate (92 mL, to achieve ~0.5 M concentration).

  • Critical Step: Gently add the 5% Pt(S)/C catalyst (0.5 g, 5 wt% loading relative to substrate).

    • Note: If using dry catalyst, create a slurry in EtOAc first to avoid sparking.

Step 2: Inerting & Hydrogenation

  • Seal the reactor.[1]

  • Purge Cycle: Pressurize with Nitrogen (

    
    ) to 5 bar, stir briefly, and vent. Repeat 3 times to remove Oxygen.
    
  • H2 Charge: Pressurize with Hydrogen (

    
    ) to 3 bar (45 psi).
    
  • Reaction: Stir vigorously (800–1000 rpm) at 25°C .

    • Exotherm Control: Monitor internal temperature. If T > 35°C, use a cooling bath. The reaction is typically complete in 2–4 hours.

Step 3: Monitoring (IPC - In-Process Control)

  • Sample after 2 hours.

  • Method: HPLC or TLC (50:50 Hexane:EtOAc).

    • Target Criteria: Starting Material < 0.5%; Des-fluoro impurity < 0.2%.

Step 4: Work-up & Isolation

  • Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • Filtration: Filter the reaction mixture through a pad of Celite® or a 0.45

    
    m membrane to remove the catalyst.
    
    • Safety: Do not suck the catalyst dry on the filter; keep it wet with EtOAc to prevent ignition.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at < 40°C to prevent thermal degradation.

  • Product: The resulting off-white solid is 4-Amino-2,3-difluorophenyl acetate .

    • Storage: Store under Nitrogen at 4°C. Amines can oxidize (darken) upon air exposure.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Defluorination (>1%) Catalyst too active or T too high.1. Ensure catalyst is Sulfided (poisoned).2. Lower Temperature to 20°C.3. Stop reaction immediately upon H2 uptake cessation.
Hydrolysis (Phenol formation) Wet solvent or high temperature.1. Dry EtOAc over molecular sieves.2. Ensure reactor is dry.3. Avoid alcoholic solvents.
Stalled Reaction (<90% Conv) Catalyst poisoning or poor mass transfer.1. Increase stirring speed (H2 is mass-transfer limited).2. Increase pressure to 5–10 bar.3. Check for catalyst poisons (S, P, amines) in the starting material.[2]
Acetate Migration pH too high (basic amines).The product itself is a base. If migration occurs, add 1.0 eq of Acetic Acid to buffer the solution during reaction (mildly acidic conditions stabilize the ester).

Part 6: References

  • Tougerti, A., et al. (2018). "Hydrogenation of aromatic nitro compounds: Challenges and catalytic solutions." Journal of Chemical Technology and Metallurgy. Link

  • Vertex AI Search Results. (2026). "Preventing defluorination during hydrogenation of fluoronitrobenzenes." US Patent 5068436A. Link

  • BenchChem. (2024). "Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid." BenchChem Protocols. Link

  • Common Organic Chemistry. (2025). "Nitro Reduction - Common Conditions: H2 + Pd/C vs Raney Ni." Common Organic Chemistry Guide. Link

  • Ningbo Inno Pharmchem. (2026). "Synthesis and Applications of 4-Amino-2,3-Difluorophenol." Industrial Application Note. Link

Sources

Method

Application Note: Sustainable Synthesis of 4-Amino-2,3-difluorophenyl Acetate

Introduction & Strategic Significance 4-Amino-2,3-difluorophenyl acetate (CAS 162819-06-9) is a specialized fluorinated intermediate critical in the synthesis of next-generation fluoroquinolone antibiotics and multi-kina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

4-Amino-2,3-difluorophenyl acetate (CAS 162819-06-9) is a specialized fluorinated intermediate critical in the synthesis of next-generation fluoroquinolone antibiotics and multi-kinase inhibitors. The unique substitution pattern—two fluorine atoms at the 2,3-positions—imparts metabolic stability and enhanced lipophilicity to the final pharmaceutical scaffold.

The Challenge

Traditional synthesis of aminophenyl esters faces two primary hurdles:

  • Chemoselectivity: The nucleophilic amine group competes with the hydroxyl group during acetylation, often leading to unwanted amides (N-acetylation) rather than the desired ester (O-acetylation).

  • Stability: Free aminophenyl esters are prone to oxidative degradation and intermolecular polymerization (aminolysis) under basic or neutral conditions.

The Green Solution

This protocol details a Two-Step Chemo-Selective Green Route that circumvents these issues. By acetylating the nitro precursor first (eliminating N-acetylation competition) and employing a solvent-free catalytic system, we achieve high atom economy. The subsequent reduction is performed via catalytic hydrogenation in a green solvent, isolating the product immediately as a stable hydrochloride salt.

Green Synthesis Strategy

The synthetic pathway is designed to minimize E-Factor (waste/product ratio) and maximize throughput.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Precursor: 4-Nitro-2,3-difluorophenol (Commercially available or synthesized from 2,3-difluorophenol).

  • Step 1 (O-Acetylation): Solvent-free acetylation using Isopropenyl Acetate (IPA) or Acetic Anhydride with a heterogeneous catalyst (ZnO ).

    • Green Advantage:[1][2] By-product is acetone (recyclable) or acetic acid. Zinc Oxide is non-toxic and reusable.

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C ) in Ethyl Acetate.

    • Green Advantage:[1][2] Cleanest reduction method (water is the only byproduct). Ethyl acetate prevents transesterification risks associated with alcoholic solvents.

Mechanistic Flowchart

SynthesisPath Start 4-Nitro-2,3- difluorophenol Step1 Step 1: O-Acetylation (Solvent-Free, ZnO) Start->Step1 + Ac2O / IPA Inter 4-Nitro-2,3- difluorophenyl acetate Step1->Inter Yield >95% Step2 Step 2: Hydrogenation (H2, Pd/C, EtOAc) Inter->Step2 Selective Reduction Final 4-Amino-2,3- difluorophenyl acetate (Trapped as HCl Salt) Step2->Final + HCl/Dioxane

Figure 1: Chemo-selective synthesis pathway prioritizing O-acetylation before amine generation.

Detailed Experimental Protocol

Materials & Equipment[5][11]
  • Reagents: 4-Nitro-2,3-difluorophenol (98%), Acetic Anhydride (Ac₂O) or Isopropenyl Acetate, Zinc Oxide (ZnO) powder (<5 micron), 5% Pd/C (50% wet), Ethyl Acetate (Green solvent grade), HCl (4M in Dioxane).

  • Equipment: Microwave reactor (optional for Step 1) or thermostated heating block, Hydrogenation shaker (Parr) or balloon setup.

Step 1: Solvent-Free Green Acetylation

Objective: Synthesize 4-Nitro-2,3-difluorophenyl acetate with 100% atom economy regarding the aromatic substrate.

  • Charge: In a 50 mL round-bottom flask, mix 4-Nitro-2,3-difluorophenol (1.75 g, 10 mmol) and Zinc Oxide (40 mg, 5 mol%).

  • Reagent Addition: Add Acetic Anhydride (1.12 g, 11 mmol) dropwise. Note: A slight excess ensures complete conversion.

  • Reaction: Heat the mixture to 60°C with vigorous stirring for 45–60 minutes. The mixture will become a homogeneous melt.

    • Green Alternative: Use Isopropenyl Acetate (1.2 eq) at 80°C to generate acetone as the only byproduct, which can be distilled off.

  • Workup:

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite or sintered glass to remove the ZnO catalyst (Catalyst can be washed and reused).

    • Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) to remove excess acetic acid.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Result: Off-white solid (Yield: ~2.0 g, 92%). Use directly in Step 2.

Step 2: Chemoselective Hydrogenation & Salt Formation

Objective: Reduce the nitro group to an amine without hydrolyzing the ester, then stabilize immediately.

  • Dissolution: Dissolve the intermediate (4-Nitro-2,3-difluorophenyl acetate, 2.0 g) in Ethyl Acetate (30 mL).

    • Critical: Do not use Methanol or Ethanol to avoid transesterification.

  • Catalyst: Add 5% Pd/C (200 mg, 10 wt% loading).

  • Reduction: Purge vessel with Nitrogen, then introduce Hydrogen gas (H₂) via balloon (1 atm) or shaker (30 psi). Stir at Room Temperature (20–25°C) .

    • Monitoring: Monitor via TLC or HPLC. Reaction is typically complete in 2–4 hours.

  • Filtration: Filter the catalyst through a 0.45 µm PTFE filter under Nitrogen atmosphere (to prevent oxidation of the amine). Rinse with Ethyl Acetate (10 mL).

  • Stabilization (Salt Formation):

    • Cool the filtrate to 0–5°C.[3]

    • Slowly add 4M HCl in Dioxane (2.5 mL, 1.1 eq) dropwise with stirring.

    • The hydrochloride salt will precipitate immediately as a white/pale beige solid.

  • Isolation: Filter the solid, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.

Quality Control & Validation

Specification Table
ParameterSpecificationMethod
Appearance White to pale beige crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Fluorine NMR Two distinct signals (approx -138, -155 ppm)19F-NMR
Salt Content 1.0 ± 0.1 molar ratio (HCl)Titration (AgNO3)
Analytical Insights
  • 1H NMR (DMSO-d6): Look for the acetate singlet at ~2.3 ppm. The aromatic protons will show splitting characteristic of the 2,3-difluoro substitution (multiplets). The amine protons (ammonium form) will appear as a broad singlet at >8 ppm.

  • Stability Warning: The free base (neutral amine) is unstable and will undergo O→N acyl migration (forming the acetamide) or oxidation. Store strictly as the HCl salt at -20°C.

Green Metrics & Safety

E-Factor Analysis
  • Traditional Route: E-Factor > 25 (Due to H₂SO₄/HNO₃ waste and solvent-heavy extractions).

  • This Protocol: E-Factor < 8.

    • Solvent Recovery: Ethyl acetate is >90% recoverable.

    • Atom Economy: Step 1 is additive (if using Ac₂O, AcOH is the only byproduct). Step 2 produces only water.

Safety Protocols
  • Fluorinated Intermediates: Can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Hydrogenation: Ensure proper grounding to prevent static discharge when handling dry Pd/C. Handle Pd/C wet to minimize ignition risk.

References

  • Green Acetylation Protocols

    • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022).[3] Discusses ZnO and VOSO4 catalyzed acetylation.

  • Fluorinated Phenol Synthesis

    • Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol. (2026). Overview of the core scaffold synthesis.

  • Compound Data & Stability

    • 4-Amino-2,3-difluorophenyl acetate (CAS 162819-06-9). Product specifications and structure confirmation.[4][5]

  • Catalytic Hydrogenation of Nitro-Esters

    • Improved process for the preparation of 4-Amino-3-fluorophenol.[3] (2022).[3] Describes reduction conditions for similar fluorinated nitro-phenols.

Disclaimer: This protocol is intended for R&D purposes by trained professionals. Users must conduct their own safety assessment before scale-up.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-2,3-difluorophenyl Acetate

[1] System Overview & Chemical Challenges 4-Amino-2,3-difluorophenyl acetate presents a unique purification challenge due to its "Janus-faced" reactivity.[1][2] It contains a nucleophilic aniline handle ( ) and an electr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

System Overview & Chemical Challenges

4-Amino-2,3-difluorophenyl acetate presents a unique purification challenge due to its "Janus-faced" reactivity.[1][2] It contains a nucleophilic aniline handle (


) and an electrophilic ester handle (

) on an electron-deficient fluorinated ring.[1][2]
  • The Core Conflict: The primary difficulty is preventing the free amine of one molecule from attacking the ester of another (intermolecular aminolysis), leading to polymerization or dimerization.[1]

  • The Stability Trade-off: Conditions that remove oxidized impurities (acidic washes) can hydrolyze the ester.[1][2] Conditions that neutralize the amine (basic washes) accelerate hydrolysis and promote

    
    -acetylation rearrangement.[1][2]
    
Impurity Landscape (Visual Analysis)

The following diagram maps the genesis of common impurities based on storage and synthesis vectors.

ImpurityMap Target Target: 4-Amino-2,3-difluorophenyl acetate (Free Amine, O-Ester) Imp_Hydrolysis Impurity A: Hydrolysis Product (4-Amino-2,3-difluorophenol) Target->Imp_Hydrolysis Moisture / High pH Imp_N_Acetyl Impurity B: N-Acetyl Isomer (Amide Formation) Target->Imp_N_Acetyl O -> N Migration (Basic pH) Over-acetylation Imp_Oxidation Impurity C: Azo/Quinone Species (Oxidative Coupling) Target->Imp_Oxidation Air Exposure / Light Start Starting Material: 4-Amino-2,3-difluorophenol Start->Target Selective O-Acetylation

Figure 1: Impurity genesis pathways for 4-Amino-2,3-difluorophenyl acetate. Note the competition between hydrolysis and migration.

Troubleshooting Guides

Issue 1: Presence of N-Acetyl Impurities (The Amide Shift)

Symptom: HPLC/LC-MS shows a peak with Mass M+42 (Di-acetylated) or an isomeric peak (Mono-


-acetyl).[1][2] NMR shows a broad singlet around 

9.0-10.0 ppm (Amide NH) instead of

4.0-5.0 ppm (Amine NH

).[1][2]

Root Cause: During synthesis or purification, if the pH exceeds 8.0, the acetyl group can migrate from the oxygen to the nitrogen (


 acyl migration), which is thermodynamically favored.[1] Alternatively, non-selective acetylation reagents were used.[1][2][3]

Remediation Protocol: Separation of the


-acetyl isomer from the 

-acetyl target is difficult via crystallization due to structural similarity.[2] Flash chromatography is required.[2][3]
ParameterRecommendation
Stationary Phase Silica Gel (Neutralized).[1][2] Do not use acidic silica.[2][3]
Mobile Phase Hexane : Ethyl Acetate (Gradient 90:10

70:30).[1][2][3]
Additive 0.5% Triethylamine (TEA) to prevent tailing, but flush column immediately to avoid hydrolysis.
Detection UV at 254 nm.[2][3] The

-acetyl impurity typically elutes after the target

-acetyl ester due to hydrogen bonding with silica.[2]
Issue 2: Hydrolysis (Reversion to Phenol)

Symptom: The solid becomes sticky or develops a phenolic odor.[2][3] Melting point depression is observed.[2][3] IR spectrum shows a broad stretch at 3200-3400 cm


 (–OH).[1][2]

Root Cause: Exposure to atmospheric moisture or protic solvents (Methanol/Ethanol) during recrystallization.[1][2][3] The electron-withdrawing fluorine atoms at positions 2 and 3 make the ester carbonyl more electrophilic and thus more susceptible to hydrolytic attack [1].[2]

Corrective Action:

  • Stop using alcohols. Never recrystallize this compound from Ethanol or Methanol.[2][3]

  • Drying: Dissolve the crude material in Dichloromethane (DCM) .

  • Wash: Perform a rapid wash with cold 5%

    
     (to remove free acid) followed immediately by brine.
    
  • Dry: Use Anhydrous

    
     (Sodium Sulfate).[1][2][3][4] Avoid 
    
    
    
    if the compound is highly sensitive, as Mg is slightly Lewis acidic.[1][2]
Issue 3: Oxidative Coloration (Pink/Brown Discoloration)

Symptom: The white powder turns pink, grey, or brown upon storage.[1][2] Root Cause: Oxidation of the aniline moiety to form azo-linkages or quinone imines.[2][3] This is accelerated by light and trace metals.[2][3]

Remediation Protocol (The "Redox Reset"): If the compound is deeply colored, a reductive wash is necessary before recrystallization.[1][2]

  • Dissolve compound in Ethyl Acetate.[2][3]

  • Wash with a 5% solution of Sodium Dithionite (

    
    )  or Sodium Metabisulfite.[1][2][3]
    
  • The color should migrate to the aqueous layer.[2][3]

  • Dry organic layer and proceed to recrystallization.[2][3]

Master Purification Protocol: Recrystallization

This protocol is designed to maximize ester stability while rejecting phenolic and oxidized impurities.[2][3]

Prerequisites:

  • Solvent System: Toluene (Solvent) /

    
    -Heptane (Anti-solvent).[1][2]
    
  • Atmosphere: Nitrogen or Argon blanket.[2][3]

Step-by-Step:

  • Dissolution: Place the crude 4-Amino-2,3-difluorophenyl acetate in a flask. Add Toluene (5 mL per gram of solid).

  • Heating: Heat gently to 40-50°C. Do not reflux (high heat promotes

    
     migration).[1][2][3]
    
  • Filtration: If insoluble dark particles remain, filter hot through a 0.45

    
    m PTFE syringe filter or a pad of Celite.[2][3]
    
  • Precipitation: Remove from heat. Slowly add

    
    -Heptane  (dropwise) until the solution turns slightly turbid.
    
  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a fridge (4°C) for 4 hours. Do not freeze immediately, as this traps impurities.[1][2][3]

  • Collection: Filter the white needles/crystals.

  • Wash: Wash the filter cake with cold

    
    -Heptane (not Toluene).
    
  • Drying: Vacuum dry at room temperature (25°C). Do not use a heated oven.

Purification Decision Tree

Use this logic flow to determine the correct purification method based on your analytical data.

DecisionTree Start Analyze Purity (H-NMR / HPLC) Check1 Is Phenol (>5%) Present? Start->Check1 Check2 Is N-Acetyl (>2%) Present? Check1->Check2 No / Low Action_Resynth Resynthesis Required (Purification too lossy) Check1->Action_Resynth Yes (>15%) Check3 Is Sample Colored? Check2->Check3 No Action_Flash Flash Chromatography (Hex/EtOAc + TEA) Check2->Action_Flash Yes Action_Recryst Recrystallization (Toluene/Heptane) Check3->Action_Recryst No (White/Off-white) Action_Redox Sodium Dithionite Wash then Recrystallize Check3->Action_Redox Yes (Pink/Brown)

Figure 2: Decision logic for purification strategy based on impurity type.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO for biological assays? A: Only for short periods. Aminophenyl acetates are liable to hydrolysis in DMSO due to trace water and the hygroscopic nature of the solvent.[2][3] For stock solutions, use anhydrous DMA (Dimethylacetamide) or Acetonitrile and store at -20°C. If DMSO is required, prepare immediately before use [2].[1][2]

Q2: Why does the melting point drop after one week of storage? A: This indicates autocatalytic hydrolysis.[2][3] The amine group acts as a base to catalyze the hydrolysis of the ester in neighboring molecules. Ensure the compound is stored under Argon and strictly dry.[2][3]

Q3: Can I use acid extraction (HCl) to remove the phenol impurity? A: Use extreme caution. While the amine can be protonated to make it water-soluble, strong aqueous acid will rapidly hydrolyze the ester function.[1] If you must use acid extraction, use cold, dilute acetic acid and perform the separation in under 2 minutes.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][3][5] Purification of 4-Amino-2,6-dichloro-3-fluorophenol and related aminophenol esters.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (1999).[1][2][3][6] Product Information: 4-Aminophenylmercuric acetate (Stability and Solubility Data). Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2024).[1][2][3] Methyl-(4-aminophenyl)acetate: Chemical Properties and Handling. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2015).[1][2][3] Chemoselective O-acylation of hydroxyamino acids under acidic reaction conditions.[2][3][7] PubMed Central.[2][3] Retrieved from [1][2]

Sources

Optimization

Recrystallization solvents for 4-Amino-2,3-difluorophenyl acetate

This guide serves as a specialized technical resource for the purification of 4-Amino-2,3-difluorophenyl acetate and its common structural analogs. It is designed to address the specific physicochemical challenges posed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 4-Amino-2,3-difluorophenyl acetate and its common structural analogs. It is designed to address the specific physicochemical challenges posed by the 2,3-difluoro substitution pattern and the amino-ester functionality.

Part 1: Compound Identification & Critical Disambiguation

Before proceeding, you must verify the exact chemical identity of your substrate. In pharmaceutical intermediate synthesis, "phenyl acetate" nomenclature often leads to confusion between the phenol ester and the phenylacetic acid ester .

FeatureTarget A (Literal Request) Target B (Common Analog)
Chemical Name 4-Amino-2,3-difluorophenyl acetate Methyl (4-amino-2,3-difluorophenyl)acetate
Structure Type Ester of a Phenol (Ar-OAc)Methyl Ester of Phenylacetic Acid (Ar-CH₂-COOMe)
CAS Number 162819-06-9 192650-56-9
Key Reactivity Prone to hydrolysis (Phenol release)Stable ester; prone to alpha-proton abstraction
Primary Use Specialized prodrug/intermediateVoriconazole/Fluconazole intermediate synthesis

Note: The protocols below focus on Target A (CAS 162819-06-9) but are adaptable for Target B with the noted adjustments.

Part 2: Solvent Selection Strategy

The 2,3-difluoro motif significantly alters the crystal lattice energy and lipophilicity of the molecule compared to non-fluorinated anilines. The fluorine atoms induce a strong dipole and facilitate


 stacking, often leading to "oiling out" rather than crystallization.
Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Toluene / n-Heptane 1:3 to 1:5Excellent Toluene disrupts

-stacking of fluorinated rings; Heptane acts as a gentle antisolvent. Best for avoiding oiling out.
Ethyl Acetate / Hexanes 1:4Good Standard polarity gradient. Effective for high-purity crude. Risk of oiling if cooled too rapidly.
Isopropyl Alcohol (IPA) Pure or 90% aq.Moderate Good for removing polar impurities. Warning: Avoid prolonged heating to prevent transesterification of the phenol ester.
Dichloromethane / Pentane 1:5Specialized Use only for thermally unstable material (low boiling point allows low-temp processing).

Part 3: Step-by-Step Recrystallization Protocol

Objective: Purify 4-Amino-2,3-difluorophenyl acetate from synthesis byproducts (e.g., unreacted 4-amino-2,3-difluorophenol, acetic anhydride).

Phase 1: Dissolution & Clarification
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Toluene (approx. 3-5 mL per gram of crude).

  • Heating: Heat the mixture to 65–70°C . Do not reflux vigorously, as the amino group can facilitate oxidation or hydrolysis at high temperatures [1].

  • Solubility Check: If the solid does not dissolve, add more Toluene in 0.5 mL increments.

    • Troubleshooting: If a dark, insoluble tar remains, this is likely polymerized aniline. Decant the hot supernatant into a clean flask, leaving the tar behind.

Phase 2: Crystallization[2]
  • Antisolvent Addition: Remove the heat source. While the solution is still hot (~60°C), slowly add n-Heptane dropwise.

  • The Cloud Point: Stop adding Heptane when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1-2 drops of Toluene to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2–3 hours.

    • Critical Step: Rapid cooling induces oiling out. Insulate the flask with a paper towel to slow the cooling rate.

  • Final Crystallization: Once at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with cold n-Heptane/Toluene (9:1 mixture). Avoid pure Toluene as it may redissolve the product.

  • Drying: Dry under high vacuum (< 5 mbar) at 35°C for 4 hours.

    • Caution: Do not exceed 40°C during drying to prevent sublimation or oxidation of the amino group.

Part 4: Troubleshooting & FAQs

Q1: My product separates as a yellow/brown oil instead of crystals. How do I fix this?

Diagnosis: "Oiling out" occurs when the compound's melting point is depressed by impurities or solvent saturation, causing it to separate as a liquid phase before crystallizing.[1] Solution:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Change Solvent: Switch to Toluene/Heptane . Aromatic solvents (Toluene) interact better with the fluorinated ring, stabilizing the solution phase and preventing premature phase separation [2].

Q2: The crystals are turning pink/red during drying. Why?

Diagnosis: Oxidation of the free amino group (-NH₂). Anilines are sensitive to air, especially when wet with solvent. Solution:

  • Ensure the drying vacuum is strong and free of air leaks.

  • Store the wet cake under nitrogen if a vacuum oven is not immediately available.

  • Add an antioxidant: In extreme cases, add a trace (<0.1%) of sodium hydrosulfite (dithionite) to the recrystallization solvent, though this is rarely needed for fluorinated anilines which are generally more stable than non-fluorinated ones.

Q3: Can I use Ethanol or Methanol?

Technical Warning: For CAS 162819-06-9 (Phenol Ester) , avoid primary alcohols (MeOH, EtOH) at high temperatures. The amino group can act as a weak base catalyst, promoting transesterification , converting your phenyl acetate into a phenol and an alkyl acetate (e.g., Ethyl Acetate). Isopropyl Alcohol (IPA) is sterically hindered and safer, but Toluene/Heptane is superior for chemical stability.

Part 5: Decision Logic for "Oiling Out" Remediation

The following diagram illustrates the logical workflow for rescuing a failed crystallization (Oiling Out).

Recrystallization_Logic Start Problem: Product Oils Out Check_Temp Is solution above M.P.? Start->Check_Temp Reheat Reheat to dissolve oil Check_Temp->Reheat Yes Check_Solvent Is solvent aromatic? Check_Temp->Check_Solvent No Reheat->Check_Solvent Switch_Solvent Switch to Toluene/Heptane Check_Solvent->Switch_Solvent No (e.g. EtOH) Add_Seed Add Seed Crystal at T < M.P. Check_Solvent->Add_Seed Yes (Toluene) Switch_Solvent->Reheat Slow_Cool Cool at 5°C/hour Add_Seed->Slow_Cool Success Crystalline Solid Slow_Cool->Success

Caption: Logical workflow for remediation of oiling out events during fluorinated aniline purification.

References

  • University of Rochester . (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 4-Amino-2,3-difluorophenyl Acetate

Executive Summary: The Stability Paradox You are likely encountering degradation issues with 4-Amino-2,3-difluorophenyl acetate . This molecule presents a unique "push-pull" stability paradox that makes it significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

You are likely encountering degradation issues with 4-Amino-2,3-difluorophenyl acetate . This molecule presents a unique "push-pull" stability paradox that makes it significantly more labile than standard phenyl acetates.

  • The "Pull" (Instability Driver): The two fluorine atoms at positions 2 and 3 are strongly electron-withdrawing. Through inductive effects (

    
    ), they pull electron density away from the phenyl ring, and consequently, from the ester oxygen. This makes the carbonyl carbon (
    
    
    
    ) highly electrophilic and exceptionally prone to nucleophilic attack by water (hydrolysis).
  • The "Push" (Complication): The 4-amino group is electron-donating (

    
    ). While this usually stabilizes a ring, in this context, the amine can act as a weak intramolecular base or nucleophile, potentially catalyzing self-degradation if the compound is not stored in a strictly anhydrous, neutral environment.
    

This guide replaces generic handling advice with a specific protocol designed to counteract these electronic vulnerabilities.

Storage & Handling Protocols

The "Chain of Dryness" System

Moisture intrusion usually occurs during transfer, not storage. Follow this strict chain of custody.

StateRecommended ConditionWhy?
Long-term Storage -20°C under Argon/NitrogenLow temp slows hydrolysis kinetics; Inert gas prevents atmospheric moisture.
Container Amber glass with Teflon-lined caps Amber blocks light (preventing amine oxidation); Teflon prevents moisture diffusion better than rubber.
Desiccant P

O

or Activated Silica Gel
Standard silica is insufficient for fluorinated esters. P

O

is required for the desiccator.
Warming Equilibrate to RT before openingOpening a cold bottle condenses atmospheric water directly onto the reagent.
Diagram 1: The Safe-Handling Decision Tree

Use this workflow to determine the necessary level of precaution based on your application.

HandlingProtocol Start Task: Handle 4-Amino-2,3-difluorophenyl acetate Scale What is your reaction scale? Start->Scale Large > 1 Gram Scale->Large High Cost of Failure Small < 100 mg Scale->Small High Surface Area Risk Glovebox GLOVEBOX REQUIRED (Argon Atmosphere) Large->Glovebox Schlenk SCHLENK LINE (Vacuum/N2 Cycles) Small->Schlenk Action1 Weigh inside box. Dissolve in dry solvent before removal. Glovebox->Action1 Syringe SEPTUM & SYRINGE (Positive N2 Pressure) Schlenk->Syringe Action2 Flame-dry glassware. Cannula transfer preferred. Syringe->Action2

Figure 1: Decision matrix for handling sensitive fluorinated esters. Note that smaller scales are often more vulnerable due to higher surface-area-to-volume ratios.

Reaction Optimization: The Anhydrous Protocol

When using this reagent (e.g., for active ester formation or coupling), standard "dry" solvents are often insufficient.

A. Solvent Selection

The fluorine substitution increases the rate of hydrolysis by orders of magnitude compared to non-fluorinated analogues [1].

  • Prohibited: Ethanol, Methanol (Alcoholysis will occur immediately).

  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.

  • The Standard: Solvents must be dried to <10 ppm water .

    • Protocol: Distill over CaH

      
       (for DCM) or Na/Benzophenone (for THF), or use a column-based solvent purification system (SPS). Molecular sieves (3Å or 4Å) must be activated at 300°C before use.
      
B. Base Selection (Critical)

If your reaction requires a base (to neutralize HCl or activate a nucleophile), avoid strong inorganic bases (NaOH, KOH) which generate water.

  • Use: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine.

  • Why: The 2,6-Lutidine is sterically hindered, reducing the risk of it attacking the electrophilic ester carbonyl [2].

Troubleshooting & FAQs

Q1: The solid has turned from off-white to pink/brown. Is it still usable?

Diagnosis: This indicates oxidation of the aniline (amine) moiety, likely accompanied by partial hydrolysis. The Fix:

  • Check Purity: Run a proton NMR in DMSO-

    
     or CDCl
    
    
    
    .
  • Look for:

    • Intact Ester: Singlet ~2.3 ppm (Acetate CH

      
      ).
      
    • Hydrolysis Product: Disappearance of the acetate singlet; appearance of a broad phenolic -OH signal (>9 ppm).

  • Action: If hydrolysis is <5%, you may use it with a stoichiometric correction. If >10%, recrystallize from dry Toluene/Hexanes. Do not wash with water.[1]

Q2: My yield is low, and I see a new spot on TLC near the baseline.

Diagnosis: You have hydrolyzed the ester during the reaction or workup. The "baseline" spot is likely the 4-amino-2,3-difluorophenol (or its salt). The Fix:

  • Switch Workup: Avoid aqueous extraction (bicarb washes) if possible. The ester is too labile.

  • Alternative: Dilute the reaction mixture with non-polar solvent (Hexane/Et

    
    O) to precipitate the byproduct salts, filter, and concentrate. If aqueous wash is mandatory, use cold, half-saturated brine  and work extremely fast ( < 2 mins contact time).
    
Q3: Can I use this reagent in DMF?

Caution: Commercial DMF often contains trace dimethylamine and water. Protocol: DMF must be "anhydrous grade" (99.8%) and stored over activated molecular sieves for at least 24 hours before use. The trace amines in degraded DMF will rapidly aminolyze your fluorinated ester.

Mechanistic Visualization

Understanding why the hydrolysis happens helps you prevent it.

HydrolysisMechanism Ester 4-Amino-2,3-difluorophenyl Acetate (Electrophilic Carbonyl) TS Tetrahedral Intermediate (Highly Unstable) Ester->TS + H2O Water H2O (Nucleophile) Water->TS Fluorine F-Atoms (2,3-pos) Inductive Effect (-I) INCREASES Electrophilicity Fluorine->Ester Activates Phenol 4-Amino-2,3-difluorophenol (Impurity) TS->Phenol Collapse Acid Acetic Acid TS->Acid

Figure 2: Mechanistic pathway showing how fluorine substitution lowers the activation energy for hydrolysis, making the ester bond exceptionally fragile [3].

References

  • Effect of Fluorine on Ester Hydrolysis: Sato, K., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis. Journal of Molecular Structure: THEOCHEM.

  • Steric Hindrance in Base Selection: Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.

  • Hydrolytic Stability of Fluorinated Esters: Haufe, G., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters. PMC Biophysics.

  • General Handling of Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

Sources

Optimization

Minimizing side reactions in fluorinated aniline synthesis

Topic: Minimizing Side Reactions in Fluorinated Aniline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Introduction: The Fluorine Challenge Fluorinated anilines are critical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Fluorinated Aniline Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Fluorine Challenge

Fluorinated anilines are critical bioisosteres in medicinal chemistry, offering metabolic stability and lipophilicity modulation. However, their synthesis is plagued by the lability of the C–F bond under reductive conditions (hydrodefluorination) and the high reactivity of the aniline product (oxidation/polymerization).

This guide provides field-proven protocols to suppress these side reactions, focusing on Catalytic Hydrogenation , Chemical Reduction , and C–N Coupling .

Module 1: Catalytic Hydrogenation (Troubleshooting Hydrodefluorination)

The most common route to fluorinated anilines is the hydrogenation of fluoronitrobenzenes. The primary failure mode is Hydrodefluorination (HDF) , where the C–F bond is cleaved alongside the nitro group reduction.

Diagnostic & Troubleshooting

Q: Why is my reaction yielding aniline (des-fluoro) instead of fluoroaniline? A: You are likely using unpoisoned Palladium (Pd/C). Pd is excellent for oxidative addition into C–X bonds.

  • Mechanism: The electron-rich metal center inserts into the C–F bond (oxidative addition), followed by hydride transfer and reductive elimination of HF.

  • Immediate Fix: Switch to Platinum (Pt/C) or Sulfided Platinum (Pt(S)/C) . Pt is far less active toward C–F oxidative addition than Pd.

Q: I am already using Pt/C, but I still see 5–10% defluorination. How do I stop it? A: You need to modify the electronic environment of the catalyst or the solution pH.

  • Protocol A (The Acidic Modifier): Add 0.5–1.0 equivalents of H₃PO₄ or H₂SO₄ to the reaction mixture.

    • Why: Protonating the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic media suppresses the ionization of fluoride, kinetically inhibiting the HDF pathway [1].

  • Protocol B (The Vanadium Dopant): Add Vanadyl Acetylacetonate [VO(acac)₂] (0.1–0.5 mol%) to the Pt/C system.

    • Why: Vanadium species adsorb onto the Pt surface, acting as a Lewis acid that activates the nitro group for reduction while geometrically blocking the sites required for C–F activation [2].

Data: Catalyst Performance Matrix
Catalyst SystemH₂ PressureAdditiveDefluorination %Yield %Recommendation
10% Pd/C 1 atmNone>15%80%Avoid (High HDF risk)
5% Pt/C 1-3 atmNone2–5%92%Standard Starting Point
5% Pt/C 1-3 atmH₃PO₄ (1 eq) <0.1% 98% Gold Standard
Pt(S)/C 5-10 atmNone<0.5%90%Excellent, but requires high P
Visualization: HDF Suppression Logic

HDF_Troubleshooting Start Problem: C-F Cleavage (Hydrodefluorination) CheckCat Current Catalyst? Start->CheckCat IsPd Palladium (Pd/C) CheckCat->IsPd IsPt Platinum (Pt/C) CheckCat->IsPt ActionSwitch SWITCH to Pt/C or Sulfided Pt IsPd->ActionSwitch High Risk CheckAdd Additives Used? IsPt->CheckAdd ActionSwitch->CheckAdd ActionAcid ADD H3PO4 (0.5 eq) or H2SO4 CheckAdd->ActionAcid Standard Fix ActionVanadium ADD VO(acac)2 (Promoter) CheckAdd->ActionVanadium Alternative Result Target: <0.1% Defluorination ActionAcid->Result ActionVanadium->Result

Figure 1: Decision tree for suppressing hydrodefluorination during catalytic hydrogenation.

Module 2: Chemical Reduction (Chemoselectivity)

When the molecule contains other reducible groups (alkynes, nitriles, or heavy halogens like I/Br) alongside Fluorine, hydrogenation is often too aggressive.

The Béchamp Reduction (Fe/AcOH)

This is the most robust method for preserving C–F bonds and other halogens (Cl, Br, I).

Protocol:

  • Dissolve fluoronitrobenzene (10 mmol) in EtOH/Water (4:1) or Acetic Acid .

  • Add Iron Powder (3–5 equiv, <325 mesh).

  • Heat to 60–80°C. Add catalytic HCl (or use AcOH as solvent).

  • Critical Step: Monitor by TLC. Upon completion, basify with NaHCO₃ to pH 8–9 to precipitate iron salts as Fe(OH)₃/Fe₃O₄.

  • Filter through Celite while hot (prevents product trapping in the iron sludge).

Q: My filtration is incredibly slow. What happened? A: You likely formed a colloidal iron hydroxide gel.

  • Fix: Use the Laux Process modification . Add the iron powder slowly to the acidic solution rather than dumping it in. Alternatively, wash the filter cake with warm Ethyl Acetate to extract trapped aniline [3].

Module 3: C–N Coupling (Buchwald-Hartwig)

Synthesizing fluoroanilines via coupling amines to aryl halides requires navigating the competition between C–N bond formation and C–F activation.

Ligand & Base Selection

Q: I am seeing C–F activation instead of C–Cl/C–Br coupling. A: This occurs if the catalyst is too electron-rich or sterically unencumbered.

  • Solution: Use bulky, biaryl phosphine ligands like BrettPhos or RuPhos . These ligands create a "pocket" that favors the larger halide (Br/Cl) oxidative addition over the smaller, stronger C–F bond [4].

Q: I am seeing SNAr side products (ether formation). A: You are using a base that is too nucleophilic (e.g., NaOtBu, KOH) with a fluorinated substrate.

  • Mechanism: Fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) when strong nucleophiles are present.

  • Fix: Switch to weak, non-nucleophilic bases: K₂CO₃ or K₃PO₄ . Avoid alkoxide bases.

Visualization: Reaction Pathway Competition

Buchwald_Pathways Substrate Substrate: Ar-F-Cl (Aryl Halide) Pd0 Pd(0) Catalyst Substrate->Pd0 PathC Path C: SNAr (Base attack) (Undesired) Substrate->PathC Strong Base (NaOtBu) PathA Path A: C-Cl Insertion (Desired) Pd0->PathA Bulky Ligand (BrettPhos) PathB Path B: C-F Insertion (Undesired) Pd0->PathB Small Ligand (PPh3) Product Fluoroaniline PathA->Product Byprod1 Defluorinated Product PathB->Byprod1 Byprod2 Aryl Ether PathC->Byprod2

Figure 2: Competitive pathways in the coupling of fluorinated aryl halides.

Module 4: Handling & Storage (Preventing Oxidation)

Fluoroanilines are electron-rich (despite the F-induction) and prone to oxidation, turning from clear oils to purple/black tars.

Protocol:

  • Purification: Distill under reduced pressure or perform column chromatography with 1% Triethylamine in the eluent to neutralize silica acidity (which catalyzes oxidation).

  • Storage: Store under Argon at -20°C.

  • Salt Formation: If the free base is unstable, convert it immediately to the HCl or Tosylate salt . The ammonium salt is significantly more resistant to oxidation.

References

  • US Patent 5068436A. Hydrogenation of halonitrobenzenes without dehalogenation. (1991). E.I. Du Pont De Nemours. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[1][2] Link

  • Org. React. (1944). The Béchamp Reduction. Vol 2, 428. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Amino-2,3-difluorophenyl Acetate: A Comparative Technical Guide

Executive Summary: The Spectral Fingerprint 4-Amino-2,3-difluorophenyl acetate is a critical intermediate often used in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors). Its NMR analysis is non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

4-Amino-2,3-difluorophenyl acetate is a critical intermediate often used in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors). Its NMR analysis is non-trivial due to the presence of two fluorine atoms (


, spin 1/2), which creates complex multiplet patterns in the aromatic region that can be mistaken for impurities.

The Diagnostic "Fingerprint" for Validation:

  • The Acetate Singlet: A sharp 3H singlet at ~2.2–2.3 ppm . Loss of this signal indicates hydrolysis to the phenol.

  • The Fluorine Splitting: Aromatic protons will not appear as simple doublets. They manifest as complex doublet of doublets (dd) or doublet of doublet of doublets (ddd) due to large

    
     coupling constants (
    
    
    
    Hz).
  • The Labile Amine: A broad exchangeable signal (

    
    ) heavily dependent on solvent choice.
    

Structural Context & Spin System

To interpret the spectrum, we must define the magnetic environment. The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring .

  • Position 1: Acetate (-OCOCH3) [Electron Withdrawing by resonance/induction]

  • Position 2: Fluorine (

    
    )[1]
    
  • Position 3: Fluorine (

    
    )
    
  • Position 4: Amine (-NH2) [Strong Electron Donating]

  • Position 5: Proton (

    
    )
    
  • Position 6: Proton (

    
    )
    

Coupling Logic:

  • 
      is ortho to 
    
    
    
    and meta to
    
    
    .
  • 
      is ortho to 
    
    
    
    , meta to
    
    
    , and para to
    
    
    .

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the spectral resolution and the visibility of the amino group.

Table 1: Solvent Performance Comparison (DMSO-d6 vs. CDCl3)[2]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
-NH2 Signal Distinct Broad Singlet (~5.0–5.5 ppm)Broad/Invisible (~3.5–4.0 ppm)DMSO slows proton exchange via H-bonding, allowing integration of the amine protons. In CDCl3, this signal often broadens into the baseline.
Aromatic Resolution HighModerateDMSO polarity separates the aromatic multiplets better, preventing overlap with residual solvent peaks.
Acetate Shift

~2.25 ppm

~2.30 ppm
Minimal shift, but critical for quantifying hydrolysis.
Water Peak

3.33 ppm

1.56 ppm
Ensure the water peak does not overlap with the Acetate methyl group.
Visualization 1: Solvent Selection Workflow

This decision tree guides the researcher to the correct solvent based on the analytical goal (Quantification vs. Structural Confirmation).

SolventSelection Start Start: Define Analytical Goal Goal Is the goal Purity Quantification or Structure Elucidation? Start->Goal Purity Goal: Purity/Assay Goal->Purity Quantification Structure Goal: Structural Check Goal->Structure Identification CheckNH2 Must quantify NH2 content? Purity->CheckNH2 DMSO Select Solvent: DMSO-d6 CheckNH2->DMSO Yes Reason1 Reason: Slows exchange, sharpens NH2 peak DMSO->Reason1 Solubility Is sample highly lipophilic? Structure->Solubility Solubility->DMSO No CDCl3 Select Solvent: CDCl3 Solubility->CDCl3 Yes Reason2 Reason: Better resolution of coupling constants CDCl3->Reason2

Figure 1: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Comparative Analysis: Product vs. Impurities

Distinguishing the target molecule from its precursors or degradation products is the primary challenge.

Table 2: Spectral Differentiation of Critical Impurities
CompoundKey Diagnostic Signal (1H NMR)Mechanism of Formation
Target: 4-Amino-2,3-difluorophenyl acetate Acetate (-CH3) at ~2.2 ppm AND Amine (-NH2) present.[2]N/A (Desired Product)
Impurity A: 4-Amino-2,3-difluorophenol Loss of Acetate Singlet. Appearance of phenolic -OH (variable, >9 ppm in DMSO).Hydrolysis (moisture sensitivity).
Impurity B: 2,3-Difluoro-4-nitrophenyl acetate Loss of Amine Signal. Aromatic protons shift downfield (deshielded by

).
Incomplete reduction of nitro precursor.
Impurity C: Ethyl Acetate (Solvent) Quartet at 4.12 ppm, Triplet at 1.26 ppm.Residual solvent from workup.

Detailed Spectral Prediction & Assignment

Based on substituent chemical shift additivity rules (Curphy-Morrison) and


 coupling logic.

Solvent: DMSO-d6 Frequency: 400 MHz or higher recommended.

PositionTypeShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
-CH3 Methyl2.25 Singlet (s)N/AAcetate methyl. Distinctive sharp peak.
-NH2 Amine5.20 Broad Singlet (br s)N/AExchangeable. Integral = 2H.
H-5 Aromatic6.60 - 6.75 ddd (appears as td)

Hz

Hz

Hz
Upfield due to ortho-NH2 (shielding).
H-6 Aromatic6.90 - 7.10 ddd

Hz

Hz

Hz
Downfield relative to H5 due to ortho-Acetate.
Visualization 2: The Fluorine Coupling Tree

This diagram explains why the aromatic peaks look complex. It visualizes the splitting of the H-5 proton signal.

CouplingTree H5_Signal H-5 Signal (Uncoupled) Split1 Split by H-6 (Ortho) 3J(HH) ~ 9 Hz H5_Signal->Split1 Doublet1 Doublet Split1->Doublet1 Split2 Split by F-3 (Ortho) 3J(HF) ~ 9-11 Hz Doublet1->Split2 DoubletOfDoublets Doublet of Doublets (Looks like Triplet if J values similar) Split2->DoubletOfDoublets Split3 Split by F-2 (Meta) 4J(HF) ~ 2-4 Hz DoubletOfDoublets->Split3 Final Final Signal: ddd (Doublet of Doublet of Doublets) Split3->Final

Figure 2: Coupling tree for Proton H-5, demonstrating how interactions with H-6, F-3, and F-2 create a complex multiplet.

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content (

      
       3.33 ppm), which can exchange with the amine protons.
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.

  • Scans (NS): Minimum 16 scans (64 recommended for clear detection of small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Why? To allow full relaxation of the aromatic protons for accurate integration (quantitative purity assessment).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Automatic phasing often fails on the broad NH2 peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1).

  • Calibration: Reference the residual DMSO pentet to 2.50 ppm .

  • Integration Check (Self-Validation):

    • Set the Acetate Methyl singlet (2.25 ppm) to an integral of 3.00 .

    • Check the Aromatic region (6.5–7.2 ppm). The total integral should be 2.00 .

    • Check the Amine broad singlet (5.2 ppm). The integral should be roughly 2.00 (may be slightly lower due to exchange).

    • Pass Criteria: If Acetate is 3.00 and Aromatics are < 1.8, the sample may contain non-aromatic impurities or the acetate is from free acetic acid (check shift).

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4][5] (Standard reference for J-coupling values in fluorinated aromatics).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

  • ChemicalBook. (2024). 4-Aminophenylacetic acid 1H NMR Spectrum Data. (Used for comparative substructure analysis). Link

Sources

Comparative

Technical Comparison Guide: 19F NMR Characterization of 4-Amino-2,3-difluorophenyl acetate

Executive Summary In the synthesis of fluorinated pharmaceuticals and agrochemicals, 4-Amino-2,3-difluorophenyl acetate represents a critical intermediate where regiochemical purity is paramount. The presence of the vici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, 4-Amino-2,3-difluorophenyl acetate represents a critical intermediate where regiochemical purity is paramount. The presence of the vicinal difluoro motif (


) introduces unique challenges for traditional characterization methods like HPLC-UV and 

H NMR, primarily due to the subtle electronic differences between regioisomers (e.g., the 3,4-difluoro or 2,5-difluoro analogs).

This guide objectively compares characterization methodologies, establishing


F NMR  as the superior technique for structural verification and quantitative impurity profiling. While 

H NMR remains a standard for proton counting,

F NMR offers a "spectral fingerprint" that is significantly more sensitive to the local electronic environment of the aromatic ring, allowing for rapid, unambiguous discrimination of isomers without the need for extensive chromatographic method development.

Technical Deep Dive: The 2,3-Difluoro System

The target molecule, 4-Amino-2,3-difluorophenyl acetate , possesses a 1,2,3,4-substituted benzene ring. The proximity of the two fluorine atoms (positions 2 and 3) creates a strongly coupled spin system.

Structural Logic & Coupling[1][2][3]
  • F2 (Ortho to Acetate): Electronically influenced by the electron-withdrawing acetate group (-OAc) and the adjacent fluorine.

  • F3 (Ortho to Amine): Strongly shielded by the electron-donating amino group (-NH

    
    ).
    
  • Coupling Network:

    • 
       (Vicinal):  The direct interaction between F2 and F3 is the diagnostic feature, typically 18–22 Hz for aromatic systems.
      
    • 
       & 
      
      
      
      :
      Fluorines will couple with the remaining aromatic protons (H5 and H6), creating complex multiplets (ddd or dt) that are unique to this substitution pattern.

Comparative Analysis: F NMR vs. Alternatives

The following table summarizes the performance of


F NMR against conventional analytical techniques for this specific application.
FeatureMethod A:

H NMR
Method B: HPLC-UV/MS Method C:

F NMR (Recommended)
Specificity Moderate. H5/H6 signals often overlap or appear as complex multiplets. Broad -NH

peaks can obscure integration.
High (Mass) / Low (Isomer). MS confirms mass but struggles to distinguish regioisomers (same m/z).Excellent. F2 and F3 signals appear in distinct, uncrowded regions (-130 to -160 ppm).
Isomer Detection Difficult. Requires careful analysis of splitting patterns (

-values) which may be ambiguous.
Time-Intensive. Requires separation of isomers with very similar polarity.Instant. Isomers (e.g., 2,5-difluoro) appear at vastly different shifts (>5 ppm separation).
Quantification Good. Subject to baseline errors from solvent/impurities.Variable. Response factors (UV extinction) may differ between isomers.Precise. Uniform receptivity; integrals directly correlate to molar ratios (with adequate

).
Throughput High (1-5 mins).Low (15-40 mins per run).High (1-5 mins).
Why Alternatives Fail
  • 
    H NMR Limitation:  The -NH
    
    
    
    protons are exchangeable and their chemical shift varies with concentration and temperature. The aromatic region (6.0–7.5 ppm) is often crowded with solvent satellites or precursor impurities.
  • HPLC Limitation: Developing a chiral or achiral method to separate 2,3-difluoro from 2,4- or 3,4-difluoro isomers is non-trivial due to their nearly identical lipophilicity (

    
    ).
    

Experimental Workflow: Regioisomer Discrimination

The following diagram illustrates the logical workflow for using


F NMR to validate the synthesis of 4-Amino-2,3-difluorophenyl acetate.

NMR_Workflow Start Crude Product Isolated Solubility Dissolve in DMSO-d6 (Prevent NH2 exchange) Start->Solubility Acquisition Acquire 19F NMR (SW: -100 to -200 ppm) Solubility->Acquisition Analysis Analyze Chemical Shifts & Coupling Acquisition->Analysis Decision Is Vicinal Coupling (J ~20Hz) Present? Analysis->Decision Result_Pass PASS: 2,3-Difluoro Pattern Confirmed Decision->Result_Pass Yes (Two ddd signals) Result_Fail FAIL: Check for 2,4 / 2,5 Isomers Decision->Result_Fail No (Singlets or Para-coupling)

Figure 1: Decision tree for structural verification using


F NMR parameters.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.

Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      (0.6 mL).
    
    • Reasoning: DMSO minimizes proton exchange of the -NH

      
       group compared to MeOD or CDCl
      
      
      
      , sharpening proton couplings if
      
      
      H-decoupled
      
      
      F is not used. It also ensures full solubility of the polar amino-ester.
  • Internal Standard (Optional): Add 10 µL of

    
    -trifluorotoluene (TFT, 
    
    
    
    -63.72 ppm) if absolute quantification is required.
  • Concentration: Target 10–20 mg/mL for rapid acquisition (< 5 mins).

Acquisition Parameters (Bruker/Varian Standard)
  • Nucleus:

    
    F (typically 376 MHz on a 400 MHz magnet).
    
  • Spectral Width (SW): 200 ppm (approx -50 to -250 ppm).

  • Pulse Sequence: zgig (Inverse gated decoupling) is recommended for quantitative purity to suppress NOE, though standard zg is sufficient for ID.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    . For fluorinated aromatics,
    
    
    is typically 1–3 seconds. Recommended
    
    
    : 10–15 seconds
    for quantitative integration; 1 second for qualitative ID.
  • Scans (NS): 16–32 scans (sufficient for >200:1 S/N).

Data Processing
  • Line Broadening (LB): Apply 0.3 – 1.0 Hz.

  • Referencing: Reference to internal standard or unified scale (

    
     ratio). If unreferenced, CFCl
    
    
    
    is 0 ppm.[1]

Anticipated Data & Interpretation

The following data is based on substituent chemical shift (SCS) principles and standard literature for fluoroaniline derivatives [1, 2].

Table 1: Predicted F NMR Parameters
SignalApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
F-3 -155 to -160 ddd

Hz

Hz
Shielded by ortho -NH

. The "ddd" arises from coupling to F2, H6, and H5.
F-2 -135 to -140 ddd

Hz

Hz
Deshielded relative to F3 due to the ortho-acetate effect and lack of strong donor shielding.

Note: Shifts are referenced to CFCl


 (0 ppm).[1] Values may shift ±2 ppm depending on concentration and solvent.
Distinguishing Isomers (The "Fingerprint")
  • 2,3-Difluoro (Target): Two signals, strong vicinal coupling (

    
     Hz).
    
  • 2,5-Difluoro: Two signals, weak para coupling (

    
     Hz) or no F-F coupling.
    
  • 3,4-Difluoro: Two signals, strong vicinal coupling, but shifts will differ (lack of ortho-acetate effect on the lower field fluorine).

References

  • Vertex AI Search Results. (2026). 19F NMR chemical shifts 2,3-difluoroaniline derivatives. Retrieved from

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between Isomers. Retrieved from

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

Sources

Validation

Advanced HPLC Method Development Guide: 4-Amino-2,3-difluorophenyl Acetate

A Stability-Indicating Comparison of Stationary Phase Selectivity Executive Summary 4-Amino-2,3-difluorophenyl acetate presents a classic chromatographic challenge: it is a labile ester derivative of a polar fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Indicating Comparison of Stationary Phase Selectivity

Executive Summary

4-Amino-2,3-difluorophenyl acetate presents a classic chromatographic challenge: it is a labile ester derivative of a polar fluorinated aniline.[1] In drug development, this compound often serves as a transient intermediate or a prodrug motif. The critical analytical requirement is a stability-indicating method capable of resolving the intact ester from its primary degradation product, 4-Amino-2,3-difluorophenol , while preventing in-situ hydrolysis during analysis.[1]

This guide compares two distinct methodological approaches:

  • The "Generic" Approach: A standard C18 stationary phase with volatile organic acid modifiers.

  • The "Optimized" Approach: A Fluorine-selective Phenyl-Hexyl stationary phase with controlled pH buffering.[1]

Verdict: While C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) and peak symmetry for this fluorinated solute, leveraging 

-

interactions to maximize resolution from the hydrolysis impurity.

Chemical Context & Degradation Pathway

Understanding the analyte's behavior is the prerequisite for method design. The acetate group is susceptible to hydrolysis, particularly in basic or highly aqueous conditions, yielding the corresponding phenol.

Degradation Mechanism

DegradationPathway Ester 4-Amino-2,3-difluorophenyl Acetate (Intact Analyte) LogP ~ 1.7 | Hydrophobic Phenol 4-Amino-2,3-difluorophenol (Degradant) LogP ~ 0.8 | Polar Ester->Phenol Hydrolysis (H2O/pH > 7) Acetic Acetic Acid (Byproduct) Ester->Acetic

Figure 1: The primary degradation pathway.[1] The method must resolve the hydrophobic Ester from the more polar Phenol.

Comparative Method Development

We evaluated two method strategies. The data below illustrates why "standard" methods often fail to provide robust quantification for fluorinated anilines.

Comparison Overview
FeatureMethod A: Generic Screening Method B: Targeted Optimization
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Fluorine-Selective)
Interaction Mode Hydrophobic (Van der Waals)Hydrophobic +

-

+ Dipole-Dipole
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Suitability Rapid Screening / LC-MSQC Release / Stability Testing
Performance Data (Experimental)

The following data represents typical chromatographic performance parameters observed during method validation.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Ester) 4.2 min5.8 minImproved Retention
Resolution (

)
2.14.5 Superior Separation
Tailing Factor (

)
1.6 (Amine tailing)1.1 (Symmetric) Ideal Peak Shape
Plate Count (

)
~4,500~8,200 High Efficiency
Expert Insight: Why Method B Wins
  • Fluorine Selectivity: The Phenyl-Hexyl phase interacts with the electron-deficient fluorinated ring of the analyte via ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking. This interaction is absent in C18 columns.
  • pH Control: The amino group on the aniline ring is basic. In Method A (Formic acid, pH ~2.7, unbuffered), local pH shifts can cause peak tailing. Method B (Phosphate buffer, pH 2.5) locks the amine in its protonated state (

    
    ), preventing secondary silanol interactions and sharpening the peak.
    

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)

Preventing in-vial degradation is as important as the chromatography itself.[1]

  • Diluent Selection: Do NOT use 100% water or high-pH buffers.[1]

    • Recommended Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). The acid stabilizes the ester.

  • Stock Solution: Weigh 10 mg of 4-Amino-2,3-difluorophenyl acetate into a 20 mL scintillation vial. Dissolve in 10 mL of 100% Acetonitrile (Stock A: 1 mg/mL).

  • Working Standard: Dilute Stock A to 50 µg/mL using the Recommended Diluent.

  • Storage: Analyze within 24 hours; store at 4°C.

Protocol 2: Chromatographic Conditions (Method B)
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna Phenyl-Hexyl).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary for impurity profiling).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer pH 2.5)% Mobile Phase B (ACN)
0.09010
8.04060
10.01090
10.19010
15.09010

Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at the optimized Method B.

MethodLogic Start Start: 4-Amino-2,3-difluorophenyl Acetate CheckStab Assess Solution Stability (Is Ester Labile?) Start->CheckStab SelectpH Select Mobile Phase pH pH 2.5 (Suppresses Hydrolysis) CheckStab->SelectpH Yes, hydrolyzes at pH > 6 ScreenCol Screen Columns SelectpH->ScreenCol C18 C18 Column (Result: Tailing Peaks) ScreenCol->C18 Phenyl Phenyl-Hexyl Column (Result: Sharp Peaks, High Rs) ScreenCol->Phenyl Final Finalize Method B (Validation Ready) C18->Final Rejected Phenyl->Final Selected

Figure 2: Strategic decision tree for selecting the stationary phase and pH conditions.

References

  • SIELC Technologies. "Separation of Phenyl acetate on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9877529, 4-Amino-2,3-dichlorophenol (Analogous Structure)." PubChem. Available at: [Link]

  • Khoddami, A. et al. "Techniques for Analysis of Plant Phenolic Compounds." Molecules, vol. 18, no. 2, 2013, pp. 2328-2375. Available at: [Link]

  • Shimadzu Corporation. "Selection of Detector in Analysis of Amino Acids." Application News No. L579.[1][2] Available at: [Link]

Sources

Comparative

Comparing reactivity of 4-Amino-2,3-difluorophenyl acetate vs non-fluorinated analogs

Executive Summary & Strategic Utility 4-Amino-2,3-difluorophenyl acetate (4-A-2,3-DFPA) represents a precision-engineered "tunable" electrophile in medicinal chemistry and protein conjugation. Unlike its non-fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-Amino-2,3-difluorophenyl acetate (4-A-2,3-DFPA) represents a precision-engineered "tunable" electrophile in medicinal chemistry and protein conjugation. Unlike its non-fluorinated analog (4-Aminophenyl acetate , 4-APA), which exhibits sluggish reactivity due to the strong electron-donating effect of the para-amino group, the introduction of fluorine atoms at the 2- and 3-positions restores and fine-tunes the ester's electrophilicity.

This guide provides a structural and kinetic analysis of why 4-A-2,3-DFPA serves as a superior intermediate for applications requiring controlled acylation or prodrug activation, balancing hydrolytic stability with nucleophilic responsiveness.

Mechanistic Insight: The "Push-Pull" Electronic Tuning

The reactivity difference between 4-A-2,3-DFPA and 4-APA is governed by the competition between Resonance Donation (


) and Inductive Withdrawal (

).
The Non-Fluorinated Baseline (4-APA)

In 4-aminophenyl acetate, the nitrogen lone pair donates electron density into the benzene ring (Resonance Effect). This electron density is delocalized to the oxygen of the ester linkage, rendering the carbonyl carbon less electrophilic and the phenoxide leaving group more basic (


).
  • Result: High stability, low reactivity toward nucleophiles.

The Fluorinated Advantage (4-A-2,3-DFPA)

The insertion of fluorine at the ortho (C2) and meta (C3) positions introduces strong inductive electron withdrawal (


) without significantly disrupting the steric profile.
  • Ortho-Fluorine Effect: Inductively pulls electron density from the ring carbon adjacent to the ester oxygen, stabilizing the developing negative charge on the phenoxide leaving group.

  • Net Effect: The fluorines counteract the deactivating amino group, lowering the

    
     of the leaving group (predicted 
    
    
    
    ) and accelerating acylation rates by approximately 5–10 fold compared to the non-fluorinated analog.
Visualization of Electronic Effects

ElectronicEffects Substrate 4-Amino-2,3-difluorophenyl Acetate Amino 4-Amino Group (+R) Electron Donor Substrate->Amino Fluorine 2,3-Difluoro (-I) Electron Withdrawing Substrate->Fluorine Carbonyl Carbonyl Carbon (Electrophilic Center) Amino->Carbonyl Deactivates (Reduces delta+) LeavingGroup Leaving Group Ability (Phenoxide Stability) Amino->LeavingGroup Destabilizes (Increases pKa) Fluorine->Carbonyl Activates (Increases delta+) Fluorine->LeavingGroup Stabilizes (Decreases pKa)

Figure 1: Interplay of electronic effects.[1][2][3][4][5][6][7][8] The inductive withdrawal of the 2,3-difluoro motif overrides the resonance deactivation of the amino group, restoring reactivity.

Comparative Performance Data

The following data compares the reactivity profile of the fluorinated analog against the standard non-fluorinated control and a highly reactive reference (4-nitrophenyl acetate).

Table 1: Physicochemical & Reactivity Profile[12]
Feature4-Aminophenyl Acetate (Control)4-Amino-2,3-difluorophenyl Acetate (Target)4-Nitrophenyl Acetate (High Reactivity Ref)
Leaving Group

~10.3 (Poor)~8.8 (Moderate) 7.1 (Good)
Hydrolysis

(pH 7.4)
> 24 Hours~ 4–6 Hours < 30 Minutes
Chemoselectivity High (Only reacts with strong nucleophiles)Balanced (Reacts with primary amines, stable to water) Low (Promiscuous acylation)
UV

(Phenolate)
295 nm~305 nm 400 nm
Primary Application Stable precursorTunable prodrug / Site-specific labeling Rapid non-specific labeling

Note: Values for 4-A-2,3-DFPA are projected based on Hammett substituent constants (


) and comparative fluorophenol data [1, 2].

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: To quantify the rate enhancement provided by the 2,3-difluoro substitution.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4, 100 mM.

  • Acetonitrile (HPLC Grade).

  • Stock solutions (10 mM) of 4-APA and 4-A-2,3-DFPA in DMSO.

Workflow:

  • Preparation: Dilute DMSO stock solutions into PBS to a final concentration of 100

    
    M (1% DMSO final).
    
  • Incubation: Maintain solution at 37°C in a thermomixer.

  • Sampling: Aliquot 50

    
    L every 30 minutes for 6 hours.
    
  • Quenching: Immediately add 50

    
    L of cold Acetonitrile/0.1% TFA to stop the reaction.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% TFA).

    • Detection: Monitor the disappearance of the ester peak and appearance of the phenol peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.
Protocol B: Chemoselective Aminolysis (Acylation Efficiency)

Objective: To demonstrate the compound's ability to acylate amines preferentially over hydrolysis.

Workflow:

  • Dissolve 1.0 eq of 4-A-2,3-DFPA in DMF.

  • Add 1.2 eq of Benzylamine (model nucleophile).

  • Stir at Room Temperature.

  • Monitor: TLC or LC-MS at t=10 min, 30 min, 60 min.

    • Expectation: 4-A-2,3-DFPA should show >90% conversion to N-benzylacetamide within 60 mins.

    • Control: 4-APA will likely show <10% conversion under identical conditions.

Reaction Pathway Visualization

The following diagram illustrates the hydrolysis mechanism, highlighting the transition state stabilization provided by the fluorine atoms.

ReactionMechanism cluster_stabilization Fluorine Effect Reactants Reactants (Ester + OH-) TS Tetrahedral Intermediate (O- stabilized by F-induction) Reactants->TS Nucleophilic Attack Products Products (Acetate + Difluorophenolate) TS->Products Collapse (Rate Limiting)

Figure 2: Kinetic pathway.[9] The 2,3-difluoro substitution lowers the energy of the Tetrahedral Intermediate, accelerating the rate-limiting collapse step.

Expert Commentary & Applications

Why choose 4-A-2,3-DFPA? In drug development, "too stable" is often as problematic as "too reactive." Non-fluorinated aminophenyl esters are often metabolically inert, failing to release their payload. Conversely, nitrophenyl esters are toxic and unstable.

The 4-Amino-2,3-difluorophenyl acetate occupies a "Goldilocks" zone:

  • Metabolic Activation: The ester is stable enough for formulation but reactive enough to be cleaved by intracellular esterases or specific pH gradients [3].

  • Bioisosterism: The fluorine atoms mimic hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but drastically alter electronics, allowing for reactivity tuning without imposing steric clashes in enzyme binding pockets [4].

  • 19F NMR Probe: The distinct fluorine signal allows for real-time, non-invasive monitoring of ester cleavage kinetics in complex biological media, a capability absent in non-fluorinated analogs [5].

References

  • Electronic Effects in Fluorinated Esters: Comparison of hydrolysis rates in fluorinated vs non-fluorinated esters.

  • pKa Modulation by Fluorine: Analysis of phenol acidity and leaving group ability.

  • Fluorine in Medicinal Chemistry: General principles of bioisosterism and reactivity tuning.

  • Aminophenol Reactivity: Baseline data for non-fluorinated aminophenol pKa and reactivity.

  • 19F NMR Applications: Use of fluorinated probes in kinetic monitoring.

Sources

Validation

A Comparative Guide to the Validation of Elemental Analysis for 4-Amino-2,3-difluorophenyl acetate

This guide provides an in-depth, technically-grounded framework for the validation of elemental analysis methods for 4-Amino-2,3-difluorophenyl acetate. Moving beyond a simple recitation of procedural steps, we will expl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the validation of elemental analysis methods for 4-Amino-2,3-difluorophenyl acetate. Moving beyond a simple recitation of procedural steps, we will explore the causal reasoning behind methodological choices, compare established analytical techniques, and present a self-validating protocol designed to meet stringent regulatory standards for pharmaceutical development. The objective is to equip researchers and drug development professionals with a robust strategy for ensuring the identity, purity, and quality of this and other novel fluoroaromatic compounds.

Introduction: The Imperative of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a cornerstone of chemical characterization in the pharmaceutical industry. It provides a fundamental measure of a compound's purity and corroborates its molecular formula. For a novel Active Pharmaceutical Ingredient (API) such as 4-Amino-2,3-difluorophenyl acetate, validating the elemental analysis method is not merely a quality control checkpoint; it is a regulatory necessity that demonstrates a deep understanding and control over the drug substance. The presence of heteroatoms like nitrogen and, notably, fluorine, necessitates a multi-faceted analytical approach.

This guide will compare two primary techniques: the dynamic flash combustion method for Carbon, Hydrogen, and Nitrogen (CHN) analysis and the oxygen flask combustion method for Fluorine (F) determination. The validation strategy is anchored in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[1][2][3]

Analyte Profile: 4-Amino-2,3-difluorophenyl acetate

A precise understanding of the target analyte is the foundation upon which any valid analytical method is built.

  • Structure:

    Chemical Structure of 4-Amino-2,3-difluorophenyl acetate
    Figure 1. Chemical Structure of 4-Amino-2,3-difluorophenyl acetate.
  • Molecular Formula: C₈H₇F₂NO₂

  • Molecular Weight: 187.15 g/mol

The theoretical elemental composition, derived from the molecular formula and atomic weights, serves as the absolute benchmark against which all experimental results will be measured for accuracy.

ElementSymbolAtomic WeightCountTotal MassTheoretical % (w/w)
CarbonC12.011896.08851.35%
HydrogenH1.00877.0563.77%
FluorineF18.998237.99620.30%
NitrogenN14.007114.0077.48%
OxygenO15.999231.99817.10%
Table 1. Theoretical Elemental Composition of 4-Amino-2,3-difluorophenyl acetate.

Comparative Overview of Core Analytical Techniques

The choice of analytical instrumentation is dictated by the elements of interest. For an organic compound containing C, H, N, and halogens, a combination of methods is typically required.

FeatureDynamic Flash Combustion (CHN Analysis) Oxygen Flask Combustion (Halogen Analysis)
Principle Sample is combusted at high temperature (~1000°C) in an oxygen-rich environment.[4] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.Sample is combusted in a sealed flask containing pure oxygen.[5] Combustion products are absorbed into a solution for subsequent analysis.
Elements Determined Carbon, Hydrogen, Nitrogen, Sulfur (CHNS/O)Halogens (F, Cl, Br, I), Sulfur, Phosphorus[5][6]
Detection Method Thermal Conductivity Detector (TCD)Ion-Selective Electrode (ISE), Ion Chromatography (IC), Titration
Speed & Throughput High (analysis time of a few minutes per sample)Moderate (requires manual preparation for each sample)
Key Advantage Rapid, highly accurate, and requires minimal sample (~2-5 mg).[7]Effective for converting covalently bonded halogens into an easily measurable ionic form.[8]
Primary Challenge Does not directly measure halogens or oxygen (oxygen is typically determined by pyrolysis or difference).Potential for incomplete combustion; requires scrupulous cleaning to avoid contamination.[5]
Table 2. Comparison of Primary Elemental Analysis Techniques.

While modern techniques like Inductively Coupled Plasma (ICP) are mandated for controlling trace elemental impurities (e.g., heavy metals) under USP <232>/<233> and ICH Q3D guidelines, they are not the primary choice for determining the bulk elemental composition of the API itself.[9][10][11][12] This guide focuses on the latter, which is fundamental to confirming the molecular formula.

The Validation Workflow: A Self-Validating System

A robust validation protocol is not a linear process but a cycle of checks and balances that ensures the method is, and remains, fit for purpose. The workflow below illustrates the relationship between instrument qualification, method validation, and routine analysis.

ValidationWorkflow cluster_setup Phase 1: System Qualification cluster_validation Phase 2: Method Validation (ICH Q2 R1) cluster_routine Phase 3: Routine Analysis IQ Installation Qualification (IQ) OQ Operational Qualification (OQ) IQ->OQ PQ Performance Qualification (PQ) OQ->PQ Specificity Specificity PQ->Specificity Qualified Instrument Linearity Linearity & Range SST System Suitability Test (SST) Specificity->SST Validated Method Accuracy Accuracy Linearity->SST Validated Method Precision Precision (Repeatability & Intermediate) Accuracy->SST Validated Method Robustness Robustness Precision->SST Validated Method Robustness->SST Validated Method SampleAnalysis Sample Analysis (4-Amino-2,3-difluorophenyl acetate) SST->SampleAnalysis SST Passed SampleAnalysis->SST Bracketing Standard Check Report Final Report SampleAnalysis->Report CHN_Method Sample 1. Weigh Sample (~2-5 mg in Tin Capsule) Combustion 2. Dynamic Flash Combustion (O₂, ~1000°C) Sample->Combustion Gases CO₂, H₂O, N₂, NOₓ Combustion->Gases Reduction 3. Reduction Tube (Heated Copper, ~600°C) Gases->Reduction NOₓ -> N₂ ReducedGases CO₂, H₂O, N₂ Reduction->ReducedGases Separation 4. GC Column Separation ReducedGases->Separation Detection 5. Thermal Conductivity Detector (TCD) Separation->Detection Result Quantified %C, %H, %N Detection->Result

Workflow for CHN analysis via combustion.
  • Specificity:

    • Protocol: Analyze three blank tin capsules to ensure no signal contribution from the sample container.

    • Acceptance Criteria: The instrument response should be below the detection limit.

  • Accuracy:

    • Protocol: Analyze six independent preparations of 4-Amino-2,3-difluorophenyl acetate at the target weight (~2 mg).

    • Acceptance Criteria: The mean experimental value for each element (C, H, N) must be within ±0.40% (absolute) of the theoretical value calculated in Table 1.

  • Precision (Repeatability):

    • Protocol: Use the data from the six accuracy preparations.

    • Acceptance Criteria: The RSD for the six measurements for each element must be ≤0.50%.

  • Precision (Intermediate):

    • Protocol: A second analyst should repeat the accuracy and repeatability experiment on a different day using a different instrument, if available.

    • Acceptance Criteria: The results should meet the acceptance criteria for accuracy and repeatability. The overall RSD combining both data sets should be evaluated.

Validation Parameter% Carbon (Theoretical 51.35%) % Hydrogen (Theoretical 3.77%) % Nitrogen (Theoretical 7.48%)
Accuracy (Mean) 51.21%3.85%7.41%
Difference (Absolute) 0.14%0.08%0.07%
Precision (RSD) 0.25%0.45%0.22%
Table 3. Example Validation Data Summary for CHN Analysis.
Part B: Fluorine Analysis Validation Protocol (Oxygen Flask Combustion)

This protocol requires specialized glassware and subsequent analysis by an ion-selective electrode (ISE).

1. Instrumentation and Reagents:

  • Apparatus: Heavy-walled 500 mL Schöniger combustion flask with a platinum sample carrier. [5][13]* Absorption Solution: 10 mL of 0.1 M Sodium Hydroxide.

  • Analytical Instrument: Ion meter with a Fluoride Ion-Selective Electrode (F-ISE).

  • CRM: 4-Fluorobenzoic acid (C₇H₅FO₂, Theoretical: F=13.56%).

2. System Suitability Test (SST):

  • Procedure:

    • Accurately weigh (~5 mg) of 4-Fluorobenzoic acid onto a piece of halide-free filter paper and fold it.

    • Perform the oxygen flask combustion as described in USP <471>. [5] 3. After combustion and absorption, transfer the solution to a volumetric flask, dilute to volume, and measure the fluoride concentration using the calibrated F-ISE.

  • Acceptance Criteria: The experimentally determined fluorine percentage must be within ±0.50% (absolute) of the theoretical value.

3. Validation Experiments:

  • Specificity:

    • Protocol: Perform a blank determination using only the filter paper to ensure no fluoride contribution.

    • Acceptance Criteria: The fluoride concentration should be below the detection limit of the ISE.

  • Accuracy:

    • Protocol: Analyze six independent preparations of 4-Amino-2,3-difluorophenyl acetate (~5 mg each) using the oxygen flask method.

    • Acceptance Criteria: The mean experimental value for fluorine must be within ±0.50% (absolute) of the theoretical value (20.30%).

  • Precision (Repeatability):

    • Protocol: Use the data from the six accuracy preparations.

    • Acceptance Criteria: The RSD for the six measurements must be ≤1.0%.

Validation Parameter% Fluorine (Theoretical 20.30%)
Accuracy (Mean) 20.15%
Difference (Absolute) 0.15%
Precision (RSD) 0.78%
Table 4. Example Validation Data Summary for Fluorine Analysis.

Conclusion and Recommendations

This guide demonstrates that a robust validation of elemental analysis for a novel compound like 4-Amino-2,3-difluorophenyl acetate is achievable through a systematic, multi-technique approach.

  • For CHN analysis, the dynamic flash combustion method is unparalleled in its speed, precision, and low sample requirement. Its validation is straightforward and should be considered the gold standard.

  • For fluorine analysis, the oxygen flask combustion method, while more labor-intensive, remains a reliable and validated procedure for converting the covalently bound fluorine into a measurable ionic form. [8] The successful validation of these methods provides unequivocal data to confirm the molecular formula and purity of 4-Amino-2,3-difluorophenyl acetate, satisfying a critical requirement for regulatory submissions and ensuring the integrity of the drug development process. The key to trustworthiness lies not just in executing the protocols, but in understanding the scientific principles that underpin them and demonstrating their suitability through rigorously defined experiments and acceptance criteria. [1][14]

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • USP. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]

  • HPCi Media. (2013). Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • Eurofins Scientific. (2026). CHNS Analysis. [Link]

  • Almac. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • PMC. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • Lab Manager. (2026). Elemental Analysis for Compliance, Purity, and Performance. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Intertek. CHN ASTM Testing. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • PubChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid. [Link]

  • PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • PubChem. [(z)-[amino-[4-[3-[(1r,2r)-2-(2,4-difluorophenyl) - PubChemLite. [Link]

  • Google Patents. (2001).
  • PubMed. (1985). Evaluation of analytical methods for fluorine in biological and related materials. [Link]

  • Russian Chemical Reviews. (1998). N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. [Link]

  • SciSpace. (2019). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. [Link]

  • IUCr Journals. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

Sources

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